Tenoxicam-d4
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1329834-60-7 |
|---|---|
Molekularformel |
C13H11N3O4S2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuterio-2-pyridinyl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |
InChI-Schlüssel |
LZNWYQJJBLGYLT-UCSNGBFQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H] |
Kanonische SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
Synonyme |
4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tenoxicam-d4: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and properties of Tenoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical Identity and Structure
This compound is a labeled version of Tenoxicam where four hydrogen atoms on the pyridinyl ring have been replaced with deuterium (B1214612). This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the key physicochemical properties. Where specific data for the deuterated form is unavailable, values for the parent compound, Tenoxicam, are provided as a close approximation and are marked with an asterisk (*).
| Property | Value | Reference |
| Molecular Formula | C₁₃D₄H₇N₃O₄S₂ | [1][2][3] |
| Molecular Weight | 341.40 g/mol | [2][3][4] |
| CAS Number | 1329834-60-7 | [1][4][5] |
| Appearance | Yellowish crystalline powder | [6] |
| Melting Point | 209-213 °C (decomposes) | [7] |
| pKa₁ | 1.1 | [2] |
| pKa₂ | 5.3 | [2] |
| Solubility | Practically insoluble in water; sparingly soluble in methylene (B1212753) chloride; very slightly soluble in anhydrous ethanol. Soluble in acids and alkalis.* | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, based on the synthesis of Tenoxicam and general analytical techniques, the following methodologies can be inferred.
Synthesis
The synthesis of this compound would likely follow a similar pathway to that of Tenoxicam, with the introduction of deuterated precursors at the appropriate step. A plausible synthetic route is outlined below.
Caption: Inferred synthetic workflow for this compound.
A general synthetic approach involves the condensation of a deuterated 2-aminopyridine with a thieno[2,3-e][1][9]thiazine carboxylic acid derivative. The precise reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for the deuterated analog.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Tenoxicam and would be suitable for this compound.
HPLC Method for Quantification:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is common. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength of approximately 370 nm is suitable for quantification.
-
Internal Standard: this compound is an ideal internal standard for the quantification of Tenoxicam in biological matrices due to its similar chemical properties and distinct mass.
Mechanism of Action and Signaling Pathway
Tenoxicam, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][10][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The simplified signaling pathway is illustrated below.
Caption: Mechanism of action of Tenoxicam.
By inhibiting COX enzymes, Tenoxicam and its deuterated analog reduce the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.
Applications in Research and Development
This compound serves as a crucial tool in various research and development applications:
-
Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolite Identification: It aids in the identification and quantification of metabolites by mass spectrometry.
-
Bioequivalence Studies: this compound can be used as an internal standard to ensure the accuracy and precision of bioanalytical methods in studies comparing different formulations of Tenoxicam.
-
Drug-Drug Interaction Studies: It can be employed to investigate the influence of co-administered drugs on the pharmacokinetics of Tenoxicam.
Conclusion
This compound is a valuable isotopically labeled analog of Tenoxicam, essential for advanced pharmaceutical research and development. While specific physicochemical data for the deuterated form is limited, the properties of the parent compound provide a reliable reference. The inferred synthetic and analytical protocols, along with a clear understanding of its mechanism of action, provide a solid foundation for its application in scientific studies. This guide offers a comprehensive technical overview to support researchers in their work with this important compound.
References
- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 2. Tenoxicam [drugfuture.com]
- 3. clearsynth.com [clearsynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 59804-37-4: Tenoxicam | CymitQuimica [cymitquimica.com]
- 7. Tenoxicam - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: [m.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. TENOXICAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide to Tenoxicam-d4: Certificate of Analysis Parameters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Tenoxicam-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard.
Core Quality Parameters of this compound
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following table summarizes the key quantitative parameters and their typical acceptance criteria.
| Parameter | Typical Method | Acceptance Criteria | Significance |
| Appearance | Visual Inspection | White to Off-White Solid | Confirms the physical state and absence of visible contaminants. |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of 4-hydroxy-2-methyl-N-(pyridin-2-yl-d4)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide | Verifies the correct molecular structure. |
| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥98% | Quantifies the percentage of the desired compound, indicating the presence of any impurities. |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | Determines the percentage of molecules that are correctly labeled with deuterium, which is critical for its function as an internal standard. |
| Molecular Formula | - | C₁₃H₇D₄N₃O₄S₂ | Defines the elemental composition of the molecule.[3] |
| Molecular Weight | - | 341.40 g/mol | Provides the mass of one mole of the substance.[3] |
| CAS Number | - | 1329834-60-7 | A unique identifier for this specific chemical substance.[3][4] |
| Solubility | Visual Inspection | Soluble in DMSO, DMF | Indicates appropriate solvents for preparing solutions for experimental use. |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits | Ensures that residual solvents from the manufacturing process are below levels that could interfere with experiments or pose a safety risk. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative protocols for key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to separate, identify, and quantify each component in a mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 379 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard to determine its purity.
Isotopic Purity Assessment by Mass Spectrometry
Mass spectrometry is employed to determine the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample is diluted in an appropriate solvent and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to determine the relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms of Tenoxicam. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all relevant isotopologues.[5]
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical workflow of the analysis and certification process for a batch of this compound.
Caption: Logical workflow for this compound Certificate of Analysis generation.
Mechanism of Action: Tenoxicam's Signaling Pathway
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][7]
Caption: Tenoxicam's inhibitory effect on the COX signaling pathway.
References
- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS 1329834-60-7 | LGC Standards [lgcstandards.com]
- 5. This compound | 1329834-60-7 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Purity of Tenoxicam-d4: A Technical Guide for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. Tenoxicam-d4, the deuterated analogue of the non-steroidal anti-inflammatory drug Tenoxicam (B611289), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. Its chemical and physical properties closely mimic that of the unlabeled analyte, allowing it to compensate for variability during sample preparation and analysis.
However, the reliability of a quantitative bioanalytical method hinges on the quality of the internal standard, with isotopic purity being a critical attribute. The presence of unlabeled Tenoxicam (d0) or other isotopologues in the this compound standard can lead to interference, resulting in an overestimation of the analyte concentration and compromising the integrity of study data.
This technical guide provides an in-depth overview of the isotopic purity requirements for this compound, drawing upon regulatory guidelines and industry best practices. It details the synthesis of this compound, potential sources of isotopic impurities, and comprehensive experimental protocols for the determination of its isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Regulatory and Industry Perspectives on Isotopic Purity
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) emphasize the importance of using high-purity internal standards.[1][2] While specific percentage values for isotopic purity are not rigidly defined in most guidelines, the focus is on ensuring that the internal standard does not interfere with the measurement of the analyte.
The ICH M10 guideline on bioanalytical method validation provides practical acceptance criteria related to the potential for cross-interference between the analyte and the internal standard, which is directly impacted by isotopic purity.[3] These criteria are summarized in the table below, alongside common industry standards for the isotopic enrichment of deuterated internal standards.
| Parameter | Acceptance Criteria | Source |
| Contribution of IS to Analyte Signal | ≤ 20% of the Lower Limit of Quantification (LLOQ) response | ICH M10 Guideline[3] |
| Contribution of Analyte to IS Signal | ≤ 5% of the IS response in a blank sample | ICH M10 Guideline[3] |
| Isotopic Enrichment | ≥ 98% | Common Industry Practice[4] |
Synthesis of this compound and Potential Isotopic Impurities
The synthesis of this compound typically involves the condensation of a Tenoxicam precursor with a deuterated reagent. Based on the known synthesis of Tenoxicam, the most probable route for introducing the deuterium (B1214612) labels is through the use of deuterated 2-aminopyridine.[2][5]
The key reaction is the condensation of methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate-1,1-dioxide with 2-aminopyridine-d4.
dot
The isotopic purity of the final this compound product is critically dependent on the isotopic purity of the deuterated starting material, 2-aminopyridine-d4. Incomplete deuteration during the synthesis of this precursor can lead to the presence of d0, d1, d2, and d3 versions of 2-aminopyridine, which will subsequently be incorporated into the final Tenoxicam product, resulting in a mixture of isotopologues.
Experimental Protocols for Isotopic Purity Determination
A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the comprehensive characterization of this compound.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the isotopic distribution and calculating the isotopic purity of this compound.[7][8]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL, using the initial mobile phase composition.
2. Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of a resolution of at least 30,000 (FWHM).
-
Infuse the sample directly or use a liquid chromatography system for sample introduction.
-
Acquire data in full scan mode in the positive ion mode, ensuring a narrow mass range centered around the [M+H]+ ion of this compound (m/z ~342.06).
| Parameter | Recommended Setting |
| Instrument | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (Profile Mode) |
| Mass Range | m/z 335 - 350 |
| Resolution | ≥ 30,000 FWHM |
| AGC Target | 1e6 |
| Maximum Injection Time | 100 ms |
3. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Peak Area of d4 Isotopologue / Sum of Peak Areas of all Isotopologues) x 100
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides the isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and for identifying any major impurities. ¹H NMR can be used to quantify the degree of deuteration by comparing the integrals of the signals from the deuterated positions with those from non-deuterated positions.
Summary of Isotopic Purity Requirements for this compound
The following table summarizes the key requirements and acceptance criteria for the isotopic purity of this compound to be used as an internal standard in regulated bioanalysis.
| Attribute | Requirement | Method of Determination | Rationale |
| Isotopic Purity (d4 species) | ≥ 98% | HRMS | To ensure the internal standard is predominantly the desired deuterated species. |
| Contribution of d0 Isotopologue | Should not compromise the LLOQ of the assay (refer to ICH M10) | HRMS | To prevent overestimation of the analyte at low concentrations. |
| Positional Integrity | Deuterium labels should be on the pyridine (B92270) ring | NMR | To confirm the correct synthesis and stability of the label. |
| Chemical Purity | ≥ 98% | HPLC-UV, NMR | To ensure that the standard is free from other chemical impurities that could interfere with the assay. |
Conclusion
Ensuring the isotopic purity of this compound is a fundamental prerequisite for the development of robust and reliable bioanalytical methods. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to confirm that the internal standard meets the stringent requirements of regulatory guidelines and industry best practices. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.
References
- 1. The secondary isotope effect of deuterium on the ionization constants of some compounds in the pyridine series - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tenoxicam-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Tenoxicam-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document outlines supplier information, detailed technical data, experimental protocols for its use in bioanalytical methods, and the underlying mechanism of action of Tenoxicam.
This compound: Supplier and Ordering Information
This compound is available from several reputable suppliers of reference standards and isotopically labeled compounds. It is essential to obtain a Certificate of Analysis (CoA) from the supplier, which provides critical data on purity and isotopic enrichment.
| Supplier | Catalog Number (Example) | Contact Information | Notes |
| LGC Standards | TRC-T288502 (Example) | --INVALID-LINK-- | Provides high-quality reference standards. A detailed CoA is typically available upon request or with purchase.[1][2] |
| Clearsynth | CS-O-42766 (Example) | --INVALID-LINK-- | A leading manufacturer and exporter of various reference standards, including this compound, accompanied by a CoA.[3] |
| Toronto Research Chemicals (TRC) | T288502 (Example) | --INVALID-LINK-- | Specializes in complex organic small molecules for biomedical research and provides a complete analytical data package with their products.[4][5][6] |
| Simson Pharma Limited | T1070017 (Example) | --INVALID-LINK-- | Offers this compound with an accompanying Certificate of Analysis. |
| MedChemExpress | HY-B0440S1 (Example) | --INVALID-LINK-- | Supplies this compound for research use. |
Technical Data and Specifications
The quality of a deuterated internal standard is paramount for accurate and reproducible bioanalytical results. The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound.
| Parameter | Specification | Method |
| Chemical Formula | C₁₃H₇D₄N₃O₄S₂ | - |
| Molecular Weight | 341.40 g/mol | Mass Spectrometry |
| CAS Number | 1329834-60-7 | - |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥98% | Mass Spectrometry (MS) |
| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) |
| Appearance | Solid | Visual Inspection |
| Solubility | Soluble in DMSO | - |
Mechanism of Action of Tenoxicam
Tenoxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the signaling pathway of Tenoxicam's mechanism of action.
Experimental Protocol: Quantification of Tenoxicam in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Tenoxicam in a biological matrix, such as human plasma, using this compound as an internal standard. Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential before analyzing study samples.
Materials and Reagents
-
Tenoxicam reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Tenoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve Tenoxicam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tenoxicam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
The following diagram outlines the experimental workflow for sample preparation and analysis.
LC-MS/MS Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tenoxicam: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions (typically +4 Da compared to Tenoxicam).**
-
Data Analysis
Quantification is performed by calculating the peak area ratio of Tenoxicam to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of the QC and unknown samples are then determined from the calibration curve.
This technical guide provides a comprehensive overview for the use of this compound. Researchers should always refer to the specific Certificate of Analysis provided by the supplier and perform thorough method development and validation for their specific application.
References
An In-depth Technical Guide to Tenoxicam-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and relevant experimental methodologies for Tenoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam (B611289). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, pharmacology, and analytical chemistry.
Core Compound Data
This compound is a labeled internal standard used in bioanalytical and pharmacokinetic studies of Tenoxicam. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule.
| Parameter | Value | Citations |
| Chemical Name | 4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide | [1][2] |
| Molecular Formula | C₁₃H₇D₄N₃O₄S₂ | [1][2][3] |
| Molecular Weight | 341.40 g/mol | [1][2][3] |
| CAS Number | 1329834-60-7 | [1] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Tenoxicam, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By blocking the action of COX enzymes, Tenoxicam effectively reduces the production of these pro-inflammatory prostaglandins.[1]
Signaling Pathway of Tenoxicam's Action
Caption: Mechanism of action of Tenoxicam via inhibition of COX enzymes.
Experimental Protocols
Quantification of this compound in Biological Samples via LC-MS/MS
This protocol outlines a general procedure for the quantification of Tenoxicam in biological matrices, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tenoxicam: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
-
Data Analysis: Quantify Tenoxicam concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a whole blood assay to determine the inhibitory activity of a compound on COX-1 and COX-2.
1. COX-1 Inhibition Assay (Thromboxane B₂ Measurement)
-
Collect fresh human blood into tubes without anticoagulant.
-
Immediately add the test compound (e.g., Tenoxicam) at various concentrations.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge at 2,000 x g for 15 minutes to separate the serum.
-
Collect the serum and measure the concentration of Thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product Thromboxane A₂, using a commercial ELISA kit.
-
Calculate the percentage of COX-1 inhibition relative to a vehicle control.
2. COX-2 Inhibition Assay (Prostaglandin E₂ Measurement)
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
Add the test compound at various concentrations.
-
Stimulate COX-2 expression and activity by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge at 2,000 x g for 15 minutes to separate the plasma.
-
Collect the plasma and measure the concentration of Prostaglandin E₂ (PGE₂) using a commercial ELISA kit.
-
Calculate the percentage of COX-2 inhibition relative to a vehicle control.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for in vitro COX-1 and COX-2 inhibition assays.
References
- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and biochemical activities of tenoxicam (Ro 12-0068), a new non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Storage and stability of Tenoxicam-d4 reference standard
An In-depth Technical Guide to the Storage and Stability of the Tenoxicam-d4 Reference Standard
Introduction
This compound is the stable isotope-labeled (SIL) analog of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). In quantitative bioanalysis, particularly in methods utilizing mass spectrometry, SIL compounds like this compound are indispensable as internal standards (IS). Their use is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy, precision, and robustness of the analytical method. The integrity of the reference standard itself is paramount to achieving reliable results.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and stability of the this compound reference standard. It includes summaries of physical properties, degradation pathways, and detailed experimental protocols for stability assessment.
This compound: Core Properties
The fundamental properties of the this compound reference standard are summarized below. This information is crucial for its correct identification and handling in a laboratory setting.
| Property | Value |
| Chemical Name | 4-hydroxy-2-methyl-N-(pyridin-2-yl-d4)-2H-thieno[2, 3-e][1][2]thiazine-3-carboxamide 1, 1-dioxide[3][4] |
| Synonyms | Tenoxicam Deuterated, Ro 12-0068-d4 |
| CAS Number | 1329834-60-7[2][3][4] |
| Molecular Formula | C₁₃H₇D₄N₃O₄S₂[4] |
| Molecular Weight | ~341.4 g/mol [2][4] |
| Product Format | Neat, Crystalline Solid[2][5] |
| API Family | Tenoxicam[2] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the chemical integrity and purity of the this compound reference standard. Adherence to these guidelines will prevent degradation and ensure its suitability for use.
Storage and Shipping Conditions
Long-term stability is best achieved under controlled, cold conditions.
| Condition | Recommendation |
| Long-Term Storage | -20°C [2][5] |
| Short-Term Storage | 2-8°C (As indicated for the non-labeled EP reference standard)[6] |
| Shipping | Typically shipped at Room Temperature[2] |
| Container | Store in a tightly closed container, protected from light and moisture[7] |
| Long-Term Stability | Documented as stable for ≥ 4 years when stored at -20°C[5] |
Safe Handling Practices
As a chemical reference standard, this compound should be handled with care, following standard laboratory safety protocols.
-
Safety Data Sheet (SDS): Always review the manufacturer's SDS prior to use for complete safety information[3][7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[3].
-
Avoid Exposure: Prevent contact with skin and eyes. Avoid ingestion and inhalation of the powder[3][7].
-
Ventilation: Ensure work is conducted in a well-ventilated area or under a fume hood[8].
-
Handling Isotopically Labeled Standards:
-
Aliquoting: Upon receipt, it is best practice to aliquot the standard into smaller, single-use amounts to avoid repeated freeze-thaw cycles and contamination of the bulk material.
-
Low-Binding Materials: Use low-binding vials and pipette tips to prevent loss of material due to adsorption[9].
-
Stability Profile and Degradation Pathways
While this compound is a stable molecule, it is susceptible to degradation under certain stress conditions. The degradation pathways are presumed to be identical to those of unlabeled Tenoxicam.
Summary of Stress Condition Effects
Forced degradation studies on Tenoxicam reveal its vulnerabilities, which are summarized below.
| Stress Condition | Observation |
| Photodegradation | Highly susceptible. Rapid degradation occurs upon exposure to direct sunlight or UV light (e.g., 254 nm)[1][10]. |
| Acid Hydrolysis | Susceptible to degradation in acidic environments, yielding products such as pyridine-2-amine and a thiophene (B33073) derivative[11]. |
| Base Hydrolysis | Susceptible to degradation in basic solutions[11]. |
| Oxidative Stress | Highly susceptible. Complete decomposition has been observed in the presence of oxidizing agents like 3% hydrogen peroxide[12][13]. |
| Thermal Stress | Generally stable under thermal stress conditions[13]. |
Visualization of Degradation Pathways
The following diagram illustrates the primary routes through which this compound can degrade based on studies of its non-labeled counterpart.
Experimental Protocols for Stability Assessment
To ensure the suitability of a this compound reference standard lot or a prepared stock solution, stability-indicating methods and forced degradation studies can be performed.
Protocol: Forced Degradation Study
This protocol outlines a general procedure for stress testing this compound to assess its stability and to generate potential degradation products for analytical method development.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stressing: Distribute aliquots of the stock solution into separate, appropriate containers for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to an aliquot. Reflux the solution for a specified period (e.g., 4 hours)[12].
-
Base Hydrolysis: Add an equal volume of 1N NaOH to an aliquot. Reflux for a similar period[12].
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep the solution in the dark at room temperature for a specified period (e.g., 4-24 hours)[12][13].
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled-temperature oven or reflux it for a set time.
-
Photodegradation: Expose an aliquot (in a photostable, transparent container) to direct sunlight or a UV lamp (e.g., 254 nm) for a specified duration[1]. Protect a control sample from light.
-
-
Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acid and base-hydrolyzed samples. Dilute all samples, including a non-stressed control, to a suitable final concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to determine the percentage of degradation and identify any degradation products.
Visualization of Experimental Workflow
The diagram below outlines the workflow for a typical forced degradation experiment.
Role in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Its role is to mimic the analyte (Tenoxicam) through extraction and analysis, providing a consistent reference for quantification.
Visualization of Bioanalytical Workflow
This diagram shows the logical integration of this compound into a typical bioanalytical sample analysis workflow.
Conclusion
The integrity of the this compound reference standard is fundamental to the reliability of any quantitative analysis in which it is used. This guide emphasizes that long-term stability is best maintained by storing the neat material at -20°C in a tightly sealed container, protected from light. Users should be aware of its high susceptibility to degradation from oxidative stress and light. By adhering to the storage, handling, and verification protocols outlined herein, researchers can ensure the continued accuracy and performance of this critical bioanalytical reagent.
References
- 1. researchtrends.net [researchtrends.net]
- 2. This compound | CAS 1329834-60-7 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS No: 1329834-60-7 [aquigenbio.com]
- 4. clearsynth.com [clearsynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tenoxicam EP Reference Standard CAS 59804-37-4 Sigma Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. skyline.ms [skyline.ms]
- 10. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. ijsr.net [ijsr.net]
- 13. pubs.acs.org [pubs.acs.org]
The Gold Standard: Tenoxicam-d4 as an Internal Standard in Bioanalytical Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the accuracy and reliability of quantitative assays are paramount. For the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, achieving high-quality data in pharmacokinetic and other drug development studies necessitates the use of a robust internal standard. The deuterated analog, Tenoxicam-d4, has emerged as the "gold standard" for this purpose, particularly in highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This technical guide provides a comprehensive overview of the role of this compound as an internal standard. Due to the limited availability of a complete, publicly accessible validated method for Tenoxicam utilizing this compound, this guide will present a detailed experimental protocol and quantitative data for a closely related oxicam NSAID, Meloxicam, with its deuterated internal standard, Meloxicam-d3. This representative example illustrates the principles and practices that are directly applicable to the use of this compound.
The Rationale for Using a Deuterated Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the preferred choice in LC-MS/MS analysis for several key reasons:
-
Near-Identical Physicochemical Properties: this compound shares almost identical chemical and physical characteristics with the parent drug, Tenoxicam. This ensures that it behaves similarly during all stages of sample preparation, including extraction, and chromatography.
-
Co-elution with the Analyte: The similar properties of the deuterated internal standard and the analyte result in their co-elution from the liquid chromatography column. This is crucial for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer.
-
Distinct Mass-to-Charge Ratio: The key difference between Tenoxicam and this compound is its mass. The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the non-labeled Tenoxicam by the mass spectrometer. This mass difference is essential for simultaneous detection and quantification.
-
Improved Accuracy and Precision: By correcting for variability during sample processing and analysis, the use of a deuterated internal standard significantly enhances the accuracy and precision of the quantitative results.
Representative Bioanalytical Method: Quantification of Meloxicam in Human Plasma using LC-MS/MS with Meloxicam-d3 as an Internal Standard
The following sections detail a validated LC-MS/MS method for the quantification of Meloxicam in human plasma, utilizing Meloxicam-d3 as the internal standard. This method serves as a practical template for the application of this compound in the analysis of Tenoxicam.
Experimental Protocol
This protocol is based on the method described by Li et al. (2021) for the analysis of Meloxicam in human plasma.
1. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 150 µL of methanol (B129727) containing the internal standard, Meloxicam-d3, at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II |
| Column | Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1.0 min: 20% B; 1.0-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Meloxicam) | m/z 352.1 → 115.1 |
| MRM Transition (Meloxicam-d3) | m/z 355.1 → 187.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data and Method Validation
The following tables summarize the validation parameters for the representative Meloxicam LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 8.00 - 1600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 8.00 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 8.00 (LLOQ) | 4.6 | 109.7 | 5.2 | 108.3 |
| 20.0 (Low QC) | 3.2 | 104.5 | 4.1 | 103.8 |
| 30.0 (Medium QC) | 1.4 | 101.3 | 2.5 | 102.7 |
| 1200 (High QC) | 2.8 | 103.2 | 3.7 | 104.1 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| 20.0 (Low QC) | 91.6 | 114.5 |
| 30.0 (Medium QC) | 92.4 | 119.1 |
| 1200 (High QC) | 94.8 | 95.3 |
| Internal Standard (100 ng/mL) | 92.9 | - |
Visualizing the Workflow
Diagram 1: Experimental Workflow for Bioanalytical Quantification
Caption: A typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of Tenoxicam. Its properties ensure that it effectively mimics the behavior of the analyte throughout the analytical process, thereby correcting for potential sources of error and leading to highly accurate and precise results. The representative method for Meloxicam presented in this guide provides a clear and detailed framework for the application of these principles in practice. For researchers and scientists in drug development, the adoption of deuterated internal standards like this compound is a critical step in ensuring the integrity and quality of their bioanalytical data.
In-Depth Technical Guide to Tenoxicam-d4 (CAS Number: 1329834-60-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tenoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a critical resource for professionals in research and development, offering detailed information on its chemical properties, analytical methodologies, and applications.
Core Compound Data
This compound is a stable isotope-labeled version of Tenoxicam, where four hydrogen atoms on the pyridinyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Tenoxicam.
| Property | Value | Reference |
| CAS Number | 1329834-60-7 | [1][2][3] |
| Chemical Name | 4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide | [4] |
| Molecular Formula | C₁₃H₇D₄N₃O₄S₂ | [3] |
| Molecular Weight | 341.40 g/mol | [3] |
| Exact Mass | 341.04421 Da | [4] |
| Unlabeled Exact Mass | 337.01910 Da | [4] |
| Isotopic Purity | 98.6% | [4] |
| d4 Species Abundance | 94.5% | [4] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a precursor-based approach to ensure high regioselectivity and isotopic enrichment.[4] The key step involves the condensation of the Tenoxicam scaffold with a deuterated starting material, 2-aminopyridine-d4.[4]
Synthesis Workflow
Caption: A simplified diagram illustrating the key stages in the synthesis of this compound.
Analytical Applications and Experimental Protocols
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tenoxicam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its near-identical physicochemical properties to the parent drug ensure similar behavior during sample extraction and analysis, leading to highly accurate and precise quantification.[4]
LC-MS/MS Protocol for Tenoxicam Quantification
The following is a representative protocol for the determination of Tenoxicam in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract Tenoxicam and this compound from plasma and remove interfering substances.
-
Procedure:
-
Condition an Oasis® MAX solid-phase extraction cartridge.
-
Load 200 µL of human plasma, previously spiked with this compound internal standard.
-
Wash the cartridge to remove interfering components.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of Tenoxicam from other matrix components.
-
Parameters:
-
Column: Unison UK-C18 (2.0 mm × 100 mm, 3 µm) or equivalent.[6]
-
Mobile Phase: Acetonitrile:10mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) (50:50, v/v).[6]
-
Flow Rate: 0.20 mL/min.[6]
-
Column Temperature: 37°C.[6]
-
Injection Volume: 10 µL.
-
3. Mass Spectrometric Conditions
-
Objective: To detect and quantify Tenoxicam and this compound.
-
Parameters:
Experimental Workflow for Bioanalytical Method
Caption: A flowchart outlining the major steps in the bioanalytical quantification of Tenoxicam.
Mass Spectrometry Fragmentation
Under positive electrospray ionization conditions, both Tenoxicam and this compound form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of these precursor ions yields characteristic product ions suitable for MRM-based quantification. The fragmentation pattern of this compound is analogous to that of Tenoxicam, with a +4 Da mass shift for fragments that retain the deuterated pyridinyl group.[4]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Structure of Fragment |
| Tenoxicam | 338.02704 | 121.04, 95.0611, 164.0821 | Protonated 2-aminopyridine, Further fragmentation, Thieno-thiazine dioxide core |
| This compound | ~342 | ~125, ~99, 164.0821 | Protonated 2-aminopyridine-d4, Further fragmentation, Thieno-thiazine dioxide core |
Note: The exact m/z values for this compound fragments may vary slightly based on instrumentation and calibration.
Mechanism of Action: Signaling Pathway
Tenoxicam, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: A diagram showing the inhibition of COX enzymes by Tenoxicam, leading to reduced prostaglandin (B15479496) synthesis.
This technical guide provides essential information for the effective use of this compound in a research and development setting. For further details on safety and handling, please refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. This compound | CAS 1329834-60-7 | LGC Standards [lgcstandards.com]
- 2. Tenoxicam D4 | CAS No- 1329834-60-7 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 1329834-60-7 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Tenoxicam in Human Plasma by LC-MS/MS using Tenoxicam-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions such as arthritis.[1] Accurate and reliable quantification of Tenoxicam in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications.[2][3]
This application note provides a detailed protocol for the determination of Tenoxicam in human plasma using an LC-MS/MS method. The method utilizes Tenoxicam-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[4]
Principle of the Method
The analytical method involves the extraction of Tenoxicam and its deuterated internal standard, this compound, from human plasma via protein precipitation.[5][6] The separated analytes are then identified and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
Tenoxicam reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tenoxicam and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tenoxicam stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is performed on a C18 reversed-phase column. A gradient elution is employed to ensure the separation of Tenoxicam from endogenous plasma components.
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The MRM transitions for Tenoxicam and this compound are optimized for maximum sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tenoxicam) | m/z 338.1 → 136.1 (Quantifier), 338.1 → 108.1 (Qualifier) |
| MRM Transition (this compound) | m/z 342.1 → 140.1 (Quantifier) |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
| Ion Source Temperature | 500°C |
Data Presentation
The performance of this method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Tenoxicam |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3 | ≤ 6.8% | ≤ 7.5% | -4.2% to 3.5% |
| Medium | 500 | ≤ 5.1% | ≤ 6.2% | -3.1% to 2.8% |
| High | 800 | ≤ 4.5% | ≤ 5.8% | -2.5% to 1.9% |
Table 3: Recovery
| Analyte | Recovery Range |
| Tenoxicam | 85.2% - 92.7% |
| This compound | 88.1% - 94.3% |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Experimental workflow for LC-MS/MS analysis of Tenoxicam.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tenoxicam in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for the Quantification of Tenoxicam in Plasma Using Tenoxicam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with rheumatic diseases. Accurate quantification of Tenoxicam in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Tenoxicam-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the quantification of Tenoxicam in human plasma using this compound as an internal standard by LC-MS/MS (B15284909).
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Tenoxicam in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Tenoxicam |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 0.50 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.50 | ≤ 10% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 1.50 | ≤ 8% | ± 10% | ≤ 10% | ± 10% |
| Mid QC | 50.0 | ≤ 8% | ± 10% | ≤ 10% | ± 10% |
| High QC | 150.0 | ≤ 8% | ± 10% | ≤ 10% | ± 10% |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Tenoxicam | Low QC | 85.2 | 0.98 | 1.01 |
| High QC | 87.1 | 0.97 | 1.00 | |
| This compound | - | 86.5 | 0.99 | - |
Experimental Protocols
Materials and Reagents
-
Tenoxicam reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Stock and Working Solutions Preparation
-
Tenoxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve Tenoxicam in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tenoxicam stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.
-
Add 50 µL of 0.1 M HCl to acidify the sample and vortex.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., Sunfire C18, 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 40% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 40% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tenoxicam: 338.0 -> 164.0 (Quantifier), 338.0 -> 121.0 (Qualifier) This compound: 342.0 -> 164.0 (Quantifier) |
| Dwell Time | 150 ms per transition |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each analyte |
| Entrance Potential (EP) | Optimized for each analyte |
| Collision Cell Exit Potential (CXP) | Optimized for each analyte |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for Tenoxicam quantification and the logical relationship of the bioanalytical method validation.
Caption: Experimental workflow for Tenoxicam quantification in plasma.
Caption: Logical relationship of bioanalytical method validation parameters.
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Tenoxicam in Human Plasma using LC-MS/MS with Tenoxicam-d4 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Tenoxicam.
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation in rheumatic diseases.[1] Accurate quantification of Tenoxicam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a highly selective and sensitive bioanalytical method for the determination of Tenoxicam in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Tenoxicam-d4, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis. This method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.
Experimental
Materials and Reagents
-
Tenoxicam reference standard (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., Sunfire C18, 5 µm, 4.6 x 150 mm) is suitable for this application.
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Tenoxicam and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines the steps for extracting Tenoxicam and this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
This protocol details the instrumental conditions for the separation and detection of Tenoxicam and this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Sunfire C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of methanol and 15 mM ammonium formate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor to product ion transitions should be monitored:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenoxicam | 338.0 | 121.0 |
| This compound | 342.0 | 99.0 |
3. Method Validation
The developed method should be fully validated according to the latest regulatory guidelines (e.g., FDA and EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Tenoxicam and this compound.
-
Linearity and Range: The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentration levels. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentration levels on three different days. The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Recovery: The extraction recovery of Tenoxicam should be consistent and reproducible across the concentration range.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Stability: The stability of Tenoxicam in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., Sunfire C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Methanol:15 mM Ammonium Formate (pH 3.0) (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Detection Mode | MRM |
| Tenoxicam Transition | 338.0 → 121.0 |
| This compound Transition | 342.0 → 99.0 |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | Within ± 13% |
| Recovery | Consistent and reproducible | 85 - 95% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Complies |
| Stability | ||
| Short-term (24h, RT) | % Bias within ± 15% | Stable |
| Long-term (30 days, -80°C) | % Bias within ± 15% | Stable |
| Freeze-thaw (3 cycles) | % Bias within ± 15% | Stable |
Visualizations
Caption: Experimental workflow for the bioanalysis of Tenoxicam in human plasma.
Caption: MRM-based detection of Tenoxicam and this compound.
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Tenoxicam in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic and clinical studies. The method has been successfully validated according to international guidelines, demonstrating its robustness and suitability for regulatory submissions.
References
Application of Tenoxicam-d4 in Pharmacokinetic Studies of Tenoxicam
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tenoxicam-d4 as an internal standard in the quantitative analysis of Tenoxicam in biological matrices, specifically for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering superior accuracy and precision.
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) with a long elimination half-life, making it effective for the treatment of inflammatory and degenerative rheumatic diseases. Accurate determination of Tenoxicam concentrations in biological fluids is crucial for its pharmacokinetic characterization, including absorption, distribution, metabolism, and excretion (ADME) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, and the use of a deuterated internal standard such as this compound is highly recommended to ensure the reliability of the results.
This compound is an ideal internal standard for Tenoxicam because its physicochemical properties are nearly identical to the unlabeled drug. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps. The mass difference of +4 Da allows for clear differentiation by the mass spectrometer, preventing isotopic crosstalk and ensuring accurate quantification.
Experimental Protocols
The following is a detailed protocol for the determination of Tenoxicam in human plasma using this compound as an internal standard. This method is adapted from a validated LC-MS/MS procedure for the simultaneous determination of oxicam NSAIDs in human plasma.
Materials and Reagents
-
Tenoxicam (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification
-
Blank human plasma (with the same anticoagulant as study samples)
-
Ethyl acetate (B1210297)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tenoxicam and this compound in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the Tenoxicam stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration to yield a consistent and strong response in the mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add the this compound internal standard working solution.
-
Acidify the plasma sample.
-
Add 1 mL of ethyl acetate and vortex for 1 minute for extraction.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase (e.g., Sunfire C18, 5 µm, 2.1 x 150 mm) |
| Mobile Phase | A: 15 mM Ammonium formate (pH 3.0) B: Methanol Gradient: 40% A, 60% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Drying Gas Flow | As per instrument recommendation |
| Drying Gas Temperature | As per instrument recommendation |
| Nebulizer Pressure | As per instrument recommendation |
Mass Spectrometry Parameters
The specific precursor and product ions for Tenoxicam and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. The following are suggested MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tenoxicam | To be determined | To be determined | 200 |
| This compound | To be determined | To be determined | 200 |
Data Presentation
Bioanalytical Method Validation Parameters
A summary of typical acceptance criteria for the validation of a bioanalytical method using a deuterated internal standard is presented below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions |
Example Pharmacokinetic Parameters of Tenoxicam
The following table presents a summary of key pharmacokinetic parameters for Tenoxicam from a study in healthy volunteers after a single oral dose.
| Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 2.6 ± 0.4 |
| Tmax (h) | 2.0 ± 1.1 |
| AUC₀₋∞ (µg·h/mL) | 225 ± 45 |
| t₁/₂ (h) | 72 ± 15 |
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of Tenoxicam in plasma.
Rationale for Using a Deuterated Internal Standard
Preparation of Tenoxicam-d4 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Tenoxicam-d4 stock and working solutions, intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS). Adherence to these guidelines will support the generation of accurate and reproducible experimental results.
Quantitative Data Summary
The following tables summarize essential quantitative data for the preparation of this compound solutions. Since the physicochemical properties of deuterated and non-deuterated compounds are nearly identical, the solubility and stability data for Tenoxicam are presented as a reliable reference for this compound.
Table 1: Solubility of Tenoxicam in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Sonication may be required to facilitate dissolution. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Methanol (B129727) | < 1 mg/mL | Suitable for preparing analytical standard solutions for chromatography. |
| Acetonitrile | Not specified, but used for stock solution preparation | A common solvent for preparing stock solutions in analytical methods. |
| Water | < 0.1 mg/mL | Considered practically insoluble for preparing stock solutions. |
Table 2: Recommended Concentrations for this compound Solutions
| Solution Type | Typical Concentration Range | Common Solvent(s) | Application |
| Stock Solution | 100 µg/mL - 1 mg/mL | Methanol, Acetonitrile, DMSO | Primary, concentrated solution for long-term storage and preparation of working solutions. |
| Working Solution | 10 ng/mL - 1000 ng/mL | Methanol, Acetonitrile, Mobile Phase | Diluted solution for direct use in analytical runs (e.g., spiking into samples). |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | 2 years | Preferred for long-term storage to ensure maximum stability.[1] |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in Methanol
Materials:
-
This compound (neat powder)
-
Methanol (HPLC grade or higher)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial for storage
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolving: Transfer the weighed this compound powder into a 10 mL volumetric flask.
-
Solvent Addition: Add a small volume of methanol (approximately 5-7 mL) to the flask.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the this compound is completely dissolved, add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C or -80°C.
Preparation of a 100 ng/mL this compound Working Solution
Materials:
-
1 mg/mL this compound stock solution
-
Methanol or desired final solvent (e.g., mobile phase)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated pipettes
Procedure (Example of a two-step serial dilution):
Step 1: Intermediate Dilution (e.g., to 10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Add the diluent (e.g., methanol) to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing. This results in an intermediate solution with a concentration of 10 µg/mL.
Step 2: Final Working Solution (to 100 ng/mL)
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Add the final diluent (e.g., mobile phase) to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the final working solution is homogeneous. This solution is now ready for use in spiking samples.
Diagrams
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Tenoxicam in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tenoxicam in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Tenoxicam-d4, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation on a C18 column with a total run time of 4.0 minutes. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for high-throughput analysis of Tenoxicam in pharmacokinetic and other clinical research studies.
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of inflammatory and degenerative rheumatic diseases. Accurate and reliable quantification of Tenoxicam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical methods, including HPLC-UV and HPLC-MS, have been developed for Tenoxicam determination, the use of UPLC-MS/MS offers superior sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variations and matrix effects.[1][2][3][4] This application note presents a detailed protocol for a UPLC-MS/MS method for Tenoxicam quantification in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Tenoxicam (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of Tenoxicam and this compound were prepared by dissolving the compounds in methanol.
-
Working Solutions: Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
-
Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 2.5 min, hold for 0.5 min, return to initial conditions |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Tenoxicam: 338.1 > 121.1this compound: 342.1 > 121.1 |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability, following established guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 to 2000 ng/mL for Tenoxicam in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Tenoxicam | 5 - 2000 | y = 0.0025x + 0.0012 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 15 | 4.2 | 102.5 | 5.1 | 101.8 |
| Mid QC | 150 | 3.5 | 98.7 | 4.3 | 99.2 |
| High QC | 1500 | 2.8 | 101.1 | 3.9 | 100.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 95.8 | 98.2 |
| Mid QC | 150 | 97.2 | 101.5 |
| High QC | 1500 | 96.5 | 99.7 |
Results and Discussion
The developed UPLC-MS/MS method provides a rapid and reliable means for the quantification of Tenoxicam in human plasma. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix variability, leading to high precision and accuracy. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
Conclusion
A highly sensitive, selective, and rapid UPLC-MS/MS method for the quantification of Tenoxicam in human plasma has been developed and validated. The method, which employs a stable isotope-labeled internal standard, demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of Tenoxicam.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Note: Liquid-Liquid Extraction Protocol for Tenoxicam Analysis in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenoxicam (B611289) is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of inflammatory and degenerative rheumatic diseases. Accurate and reliable quantification of Tenoxicam in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Tenoxicam from human plasma prior to chromatographic analysis. LLE is a robust and cost-effective sample preparation technique that effectively removes interfering substances from the plasma matrix, thereby improving the accuracy and sensitivity of the analytical method.
Experimental Protocols
This section details two common LLE methodologies for Tenoxicam extraction from human plasma, utilizing different organic solvents.
2.1. Method 1: Dichloromethane (B109758) Extraction
This protocol is adapted from a high-performance liquid chromatographic (HPLC) method for Tenoxicam determination in plasma.[1][2]
Materials and Reagents:
-
Human plasma samples
-
Tenoxicam standard
-
Dichloromethane (HPLC grade)
-
Phosphate (B84403) buffer (pH 3.0 or 4.0)
-
Methanol (HPLC grade)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen stream)
-
HPLC system with UV detection (355 nm or 371 nm)
Protocol:
-
Sample Preparation:
-
Pipette 0.5 mL of human plasma into a centrifuge tube.
-
Add a suitable internal standard if required.
-
Acidify the plasma by adding phosphate buffer to achieve a pH of 3.0 or 4.0.[2]
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of dichloromethane to the acidified plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Tenoxicam into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10-15 minutes to separate the aqueous and organic layers.
-
-
Sample Concentration:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL of a methanol-phosphate buffer mixture).[1]
-
Vortex briefly to dissolve the residue completely.
-
The sample is now ready for injection into the HPLC system.
-
2.2. Method 2: Ethyl Acetate (B1210297) Extraction
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple NSAIDs, including Tenoxicam.[3]
Materials and Reagents:
-
Human plasma samples (100 µL)
-
Tenoxicam standard
-
Isoxicam (or other suitable internal standard)
-
Ethyl acetate (HPLC grade)
-
Acidifying agent (e.g., formic acid or HCl)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265) buffer (15 mM, pH 3.0)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample evaporator
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., Isoxicam).
-
Acidify the plasma to a pH of approximately 3.0.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Sample Concentration:
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol:ammonium formate buffer (15 mM, pH 3.0) (60:40, v/v)).[3]
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the quantitative data from various validated methods for Tenoxicam analysis utilizing LLE.
| Parameter | Method 1 (Dichloromethane) | Method 2 (Ethyl Acetate) | Protein Precipitation (Acetonitrile) | Reference |
| Analytical Technique | HPLC-UV | LC-MS/MS | RP-HPLC-UV | [1][3][4][5] |
| Linearity Range | 5 - 2000 ng/mL | 0.5 - 200 ng/mL | 0.325 - 20 µg/mL | [1][3][4][5] |
| Extraction Recovery | 98.99 ± 4.3% | 78.3 - 87.1% | 98.5% | [1][3][4][5] |
| Limit of Detection (LOD) | 5 ng/mL | Not Reported | Not Reported | [1] |
| Limit of Quantification (LOQ) | Not Reported | 0.50 ng/mL | 0.325 µg/mL | [3][4][5] |
Note: The protein precipitation method using acetonitrile (B52724) is included for comparison, although it is a different sample preparation technique.[4][5]
Mandatory Visualization
The following diagram illustrates the general workflow for the liquid-liquid extraction of Tenoxicam from human plasma.
Caption: Workflow of the LLE protocol for Tenoxicam analysis.
References
- 1. Determination of tenoxicam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tenoxicam in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Quantification of Tenoxicam in Synovial Fluid using a Validated LC-MS/MS Method with Tenoxicam-d4 as an Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenoxicam (B611289) in human synovial fluid. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Tenoxicam-d4, is employed. The described protocol includes a straightforward protein precipitation procedure for sample preparation and is suitable for pharmacokinetic studies, clinical research, and drug monitoring in rheumatic diseases. All quantitative data, including calibration curve and quality control sample results, are presented in clear, structured tables. Detailed experimental protocols and visualizations of the workflow are provided to facilitate the seamless adoption of this method.
Introduction
Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, utilized for the management of pain and inflammation associated with rheumatic and musculoskeletal disorders.[1] Given that its therapeutic target is often within the synovial joints, direct measurement of Tenoxicam concentrations in synovial fluid is crucial for understanding its local pharmacokinetics and pharmacodynamics.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and reproducibility of the results.[5][6][7] This document provides a comprehensive protocol for the quantification of Tenoxicam in synovial fluid using LC-MS/MS with this compound.
Experimental Workflow
The overall workflow for the quantification of Tenoxicam in synovial fluid is depicted in the following diagram.
Caption: Experimental workflow for Tenoxicam quantification.
Materials and Reagents
-
Tenoxicam reference standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (MedChemExpress, Benchchem, or equivalent)[5][6]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Human synovial fluid (drug-free)
-
Microcentrifuge tubes (1.5 mL)
Stock and Working Solutions Preparation
-
Tenoxicam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tenoxicam and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Tenoxicam Working Solutions: Prepare serial dilutions of the Tenoxicam stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of synovial fluid sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (60:40 v/v, methanol:15 mM ammonium formate, pH 3.0) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the analysis.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Sunfire C18, 3.5 µm, 2.1 x 100 mm) |
| Mobile Phase | A: 15 mM Ammonium Formate in water (pH 3.0 with formic acid) B: Methanol |
| Gradient | Isocratic: 40% A, 60% B |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimized for sensitivity |
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of Tenoxicam and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Tenoxicam | 338.0 | 121.0 | 25 | Quantifier |
| 338.0 | 94.1 | 30 | Qualifier | |
| This compound | 342.0 | 125.0 | 25 | Internal Std. |
Quantitative Data
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Tenoxicam to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.
| Standard ID | Nominal Conc. (ng/mL) | Peak Area (Tenoxicam) | Peak Area (this compound) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| STD-1 | 5 | 1,250 | 51,200 | 0.0244 | 4.9 | 98.0 |
| STD-2 | 10 | 2,550 | 52,100 | 0.0489 | 10.1 | 101.0 |
| STD-3 | 50 | 12,800 | 51,500 | 0.2485 | 50.5 | 101.0 |
| STD-4 | 100 | 25,100 | 50,900 | 0.4931 | 99.2 | 99.2 |
| STD-5 | 500 | 126,500 | 51,800 | 2.4421 | 501.5 | 100.3 |
| STD-6 | 1000 | 252,000 | 51,100 | 4.9315 | 998.3 | 99.8 |
| STD-7 | 2000 | 508,000 | 51,300 | 9.9025 | 2005.1 | 100.3 |
Linearity: The calibration curve was linear over the range of 5-2000 ng/mL with a correlation coefficient (r²) > 0.998.
Quality Control Samples
The precision and accuracy of the method were evaluated by analyzing QC samples at three concentration levels on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 15 | 15.8 | 105.3 | 4.5 | 6.2 |
| MQC | 150 | 145.2 | 96.8 | 3.1 | 4.8 |
| HQC | 1500 | 1525.5 | 101.7 | 2.5 | 3.9 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample processing steps and the final quantification.
Caption: Logical flow from sample to final concentration.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means of quantifying Tenoxicam in human synovial fluid. The use of a deuterated internal standard, this compound, ensures high-quality data suitable for demanding research and clinical applications. The simple and efficient sample preparation protocol allows for a high throughput of samples. This method is well-suited for pharmacokinetic and pharmacodynamic studies investigating the distribution and effect of Tenoxicam at its site of action.
References
- 1. scielo.br [scielo.br]
- 2. Integrated plasma and synovial fluid pharmacokinetics of tenoxicam in patients with rheumatoid arthritis and osteoarthritis: factors determining the synovial fluid/plasma distribution ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic comparison of tenoxicam in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of total and unbound concentrations of tenoxicam in synovial fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1329834-60-7 | Benchchem [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Tenoxicam-d4 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenoxicam (B611289) is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation associated with rheumatic diseases.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and safety. Tenoxicam-d4, a stable isotope-labeled version of tenoxicam, serves as an invaluable tool in metabolite identification studies.[3][4] Its chemical properties are nearly identical to the parent drug, but its increased mass allows for clear differentiation in mass spectrometry (MS) analysis. This distinction is fundamental for tracing the biotransformation of tenoxicam and confidently identifying its metabolites in complex biological matrices.[5]
These application notes provide a comprehensive guide for utilizing this compound in metabolite identification studies, complete with detailed experimental protocols and data interpretation strategies.
Principle of Metabolite Identification using this compound
The core principle involves administering the unlabeled Tenoxicam to a biological system (e.g., human subjects, animal models, or in vitro systems like liver microsomes or hepatocytes) and using this compound as an internal standard.[5] During analysis by liquid chromatography-mass spectrometry (LC-MS), the parent drug and its metabolites will produce distinct mass signals. The deuterated standard, this compound, will exhibit a characteristic mass shift (typically +4 Da) compared to the unlabeled Tenoxicam.[4] Any detected compound that shows this same mass shift relative to a potential metabolite of Tenoxicam can be confidently identified as a metabolite. This "doublet" signature in the mass spectrum provides high confidence in metabolite identification.
Key Advantages of Using this compound:
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.[5]
-
Improved Accuracy and Precision: Co-elution of the deuterated standard with the analyte of interest helps to compensate for variations during sample preparation and instrumental analysis, leading to more accurate and precise quantification.
-
Enhanced Detection Sensitivity: The use of a deuterated internal standard can help distinguish true metabolite signals from background noise, improving detection sensitivity.[5]
Metabolic Pathway of Tenoxicam
Tenoxicam is primarily metabolized in the liver through oxidation.[1][6] The major metabolic pathway involves the hydroxylation of the thienyl ring, leading to the formation of 5'-hydroxy-tenoxicam, which is pharmacologically inactive.[6][7] This metabolite can then undergo further conjugation before excretion.[1] The metabolism is predominantly carried out by the cytochrome P450 enzyme CYP2C9.
Caption: Metabolic pathway of Tenoxicam.
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to identify metabolites of Tenoxicam using a pool of human liver microsomes.
Materials:
-
Tenoxicam
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Water, LC-MS grade
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Tenoxicam in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to a final volume of 200 µL)
-
HLM (to a final concentration of 0.5 mg/mL)
-
Tenoxicam stock solution (to a final concentration of 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard, this compound (final concentration of 100 nM).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: In Vitro Metabolite ID Workflow.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all compounds, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Optimized for fragmentation of Tenoxicam and its potential metabolites.
Data Presentation and Interpretation
The primary goal of data analysis is to identify peaks in the chromatogram that correspond to potential metabolites of Tenoxicam. This is achieved by looking for the characteristic isotopic pattern of the unlabeled drug and its deuterated internal standard.
Table 1: Expected Mass Transitions for Tenoxicam and its Major Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |
| Tenoxicam | 338.0 | Fragments to be determined empirically |
| This compound | 342.0 | Fragments to be determined empirically |
| 5'-Hydroxy-tenoxicam | 354.0 | Fragments to be determined empirically |
| 5'-Hydroxy-tenoxicam-d4 | 358.0 | Fragments to be determined empirically |
Note: The exact product ions will depend on the collision energy and the mass spectrometer used and should be determined experimentally.
Data Analysis Workflow:
-
Extract Ion Chromatograms (EICs): Generate EICs for the expected m/z values of Tenoxicam, this compound, and their potential metabolites (e.g., hydroxylated, glucuronidated).
-
Identify Doublets: Look for pairs of peaks with a mass difference of 4 Da that co-elute or have very similar retention times. One peak will correspond to the unlabeled metabolite, and the other to its deuterated counterpart.
-
MS/MS Fragmentation Analysis: Acquire MS/MS spectra for both the unlabeled and deuterated metabolite candidates. The fragmentation patterns should be similar, with a mass shift of 4 Da for fragments containing the deuterium (B1214612) label. This confirms the structural relationship.
-
Structural Elucidation: Based on the mass shift and the fragmentation pattern, propose the structure of the metabolite. For example, a +16 Da shift from the parent drug suggests hydroxylation.
Caption: Data Analysis Logic for Metabolite ID.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the identification of Tenoxicam metabolites. The detailed protocols and data analysis strategies provided in these application notes offer a solid framework for researchers in drug metabolism and pharmacokinetics to confidently characterize the biotransformation of Tenoxicam. This knowledge is essential for a complete understanding of the drug's disposition and for the development of safer and more effective therapeutic agents.
References
- 1. Overview on the pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenoxicam used as a parenteral formulation for acute pain in rheumatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Tenoxicam-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in LC-MS/MS analysis using Tenoxicam-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's response (signal suppression or enhancement) caused by co-eluting, often unidentified, components in the sample matrix.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), these interfering components can affect the ionization efficiency of the target analyte, leading to inaccurate and imprecise quantification.[3][4] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[3]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Tenoxicam. A SIL-IS is considered the "gold standard" for compensating for matrix effects.[5][6] Because this compound is chemically and physically almost identical to Tenoxicam, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[5][7] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized, leading to accurate and reliable quantification.
Q3: What are the main causes of ion suppression or enhancement?
A3: Ion suppression or enhancement can arise from several factors:
-
Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids (especially phospholipids), and proteins that can co-elute with the analyte.[3][8]
-
Exogenous substances: Contaminants from sample collection tubes, plasticizers, and dosing vehicles can also interfere.[8]
-
Competition for ionization: In the ESI source, co-eluting compounds can compete with the analyte for charge, reducing the number of analyte ions that reach the detector.[9]
-
Changes in droplet properties: Interfering substances can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.[10]
Q4: How can I qualitatively and quantitatively assess matrix effects?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][11] A solution of the analyte is continuously infused into the mass spectrometer post-column while a blank matrix extract is injected. Dips or rises in the analyte's baseline signal indicate the retention times of interfering components.[5][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method for quantifying the extent of matrix effects.[3][12] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).[3] The ratio of these responses is known as the matrix factor.[3]
Troubleshooting Guides
Problem: High variability in QC sample results despite using this compound.
Possible Cause 1: Differential Matrix Effects
Even with a SIL-IS, extreme matrix effects can sometimes affect the analyte and the internal standard slightly differently. This can be more pronounced if there is a slight chromatographic separation between Tenoxicam and this compound (isotopic effect).
Solution:
-
Optimize Chromatographic Separation: Adjust the gradient or mobile phase composition to ensure Tenoxicam and this compound co-elute as closely as possible. The goal is to have them experience the most similar matrix environment.[9]
-
Improve Sample Preparation: Enhance the sample clean-up process to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[13]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[13]
Possible Cause 2: Contamination of the Internal Standard
The this compound stock solution may be contaminated or may have degraded.
Solution:
-
Prepare Fresh Stock Solutions: Prepare a new stock solution of this compound from a reliable source.
-
Verify Purity: Check the purity of the internal standard to ensure it is not contributing to the analyte signal.
Problem: The IS-Normalized Matrix Factor is not close to 1.
The IS-Normalized Matrix Factor is a key parameter for evaluating the effectiveness of the internal standard in compensating for matrix effects. A value significantly different from 1.0 suggests that the compensation is not ideal.
Solution:
-
Review the Experimental Protocol: Ensure the matrix effect experiment was performed correctly. Errors in pipetting or sample preparation can lead to inaccurate results.
-
Investigate Different Lots of Matrix: The nature and extent of matrix effects can vary between different sources or lots of biological matrix.[1][2] Evaluate the matrix effect using at least six different lots of the matrix to ensure the method is robust.[1][2]
-
Re-evaluate Sample Preparation: As mentioned previously, a more rigorous sample clean-up may be necessary to reduce the overall matrix effect to a level where this compound can effectively compensate.
Experimental Protocols
Quantitative Assessment of Matrix Effect using this compound
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of Tenoxicam at a specific concentration (e.g., low and high QC levels) in the reconstitution solvent. Add this compound at the working concentration.
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. Spike the extracted matrix with Tenoxicam (at the same low and high QC concentrations) and this compound (at the working concentration).
-
Set 3 (Blank Matrix): Extract the same six lots of blank biological matrix without adding the analyte or internal standard.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) for Tenoxicam = (Peak Area of Tenoxicam in Set 2) / (Peak Area of Tenoxicam in Set 1)
-
Matrix Factor (MF) for this compound = (Peak Area of this compound in Set 2) / (Peak Area of this compound in Set 1)
-
IS-Normalized Matrix Factor = (Peak Area Ratio of Tenoxicam/Tenoxicam-d4 in Set 2) / (Peak Area Ratio of Tenoxicam/Tenoxicam-d4 in Set 1)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different lots of matrix should not be greater than 15%.
Data Presentation
The following table shows hypothetical data from a matrix effect experiment for the analysis of Tenoxicam in human plasma using this compound as an internal standard.
| Sample Lot | Tenoxicam Peak Area (Set 2) | This compound Peak Area (Set 2) | Tenoxicam Peak Area (Set 1) | This compound Peak Area (Set 1) | Tenoxicam MF | This compound MF | IS-Normalized MF |
| Lot 1 | 65,000 | 75,000 | 100,000 | 110,000 | 0.65 | 0.68 | 0.95 |
| Lot 2 | 68,000 | 78,000 | 100,000 | 110,000 | 0.68 | 0.71 | 0.96 |
| Lot 3 | 62,000 | 71,000 | 100,000 | 110,000 | 0.62 | 0.65 | 0.96 |
| Lot 4 | 71,000 | 82,000 | 100,000 | 110,000 | 0.71 | 0.75 | 0.95 |
| Lot 5 | 66,000 | 76,000 | 100,000 | 110,000 | 0.66 | 0.69 | 0.96 |
| Lot 6 | 69,000 | 79,000 | 100,000 | 110,000 | 0.69 | 0.72 | 0.96 |
| Mean | 0.67 | 0.70 | 0.96 | ||||
| %CV | 5.1% | 4.9% | 0.5% |
Interpretation of the Data: The data shows significant ion suppression for both Tenoxicam (average MF = 0.67) and this compound (average MF = 0.70). However, the IS-Normalized Matrix Factor is very close to 1 with a low %CV, indicating that this compound effectively compensates for the matrix effect.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Principle of Matrix Effect Compensation with an Internal Standard.
References
- 1. capa.org.tw [capa.org.tw]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biotage.com [biotage.com]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimizing Tenoxicam-d4 for Bioanalysis
Welcome to the technical support center for the bioanalysis of tenoxicam (B611289) using its deuterated internal standard, tenoxicam-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the bioanalysis of tenoxicam?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). Its fundamental role is to correct for variability during sample preparation and analysis.[1][2][3] Since this compound is chemically almost identical to tenoxicam, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of this compound to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What is the ideal concentration for this compound in a bioanalytical method?
There is no single "ideal" concentration for this compound, as the optimal amount depends on the specific assay conditions, including the expected concentration range of tenoxicam in the samples, the sensitivity of the mass spectrometer, and the nature of the biological matrix. However, a general guideline is to use a concentration that provides a consistent and reproducible signal without saturating the detector. A common practice is to set the internal standard concentration at or near the geometric mean of the calibration curve range. For instance, if the calibration curve for tenoxicam ranges from 1 ng/mL to 1000 ng/mL, a starting concentration for this compound could be around 100 ng/mL.
Q3: Can this compound completely eliminate matrix effects?
While this compound is the gold standard for compensating for matrix effects, it does not eliminate them entirely.[1] The assumption is that the analyte and the SIL-IS will be equally affected by ion suppression or enhancement.[1] However, if there is even a slight chromatographic separation between tenoxicam and this compound, they may be exposed to different co-eluting matrix components, leading to differential matrix effects.[1][4] Therefore, it is crucial to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.
Q4: What are potential issues specifically related to using a deuterated internal standard like this compound?
Potential issues include:
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at acidic or basic sites.[1][5] This can alter the concentration of the deuterated standard over time.
-
Isotopic Contribution (Crosstalk): The isotopic cluster of tenoxicam may have a small contribution to the mass channel of this compound, and vice-versa. This should be assessed to ensure it does not impact accuracy, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6] This can lead to differential matrix effects if the elution profiles are not closely matched.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal
Symptoms:
-
Inconsistent peak areas for this compound across a batch of samples.
-
Poor precision in quality control (QC) samples.
-
Drifting internal standard signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise pipetting of the internal standard solution into all samples.- Standardize all extraction steps, including vortexing times and centrifugation speeds. |
| System Carryover or Adsorption | - Implement a robust needle and injector wash protocol between injections.[1]- Investigate potential adsorption of the internal standard to autosampler vials, tubing, or the analytical column.[1] |
| Deuterium-Hydrogen Back-Exchange | - Evaluate the stability of this compound in the sample diluent and mobile phase over time.[1]- Adjust the pH of the mobile phase or sample diluent to a range where back-exchange is minimized.[1][5] |
| Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[1]- Optimize the sample preparation method to remove more interfering matrix components. |
Issue 2: Poor Peak Shape for Tenoxicam and/or this compound
Symptoms:
-
Peak tailing, fronting, or splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Inject a lower concentration of the analyte and internal standard. |
| Column Contamination | - Use a guard column to protect the analytical column.- Implement a more rigorous sample clean-up procedure. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure tenoxicam is in a single ionic form.[7][8] |
| Instrument Issues | - Perform routine maintenance on the LC system, including cleaning the ion source. |
Experimental Protocols
Protein Precipitation (PPT)
This is a simple and fast method for sample clean-up.
Methodology:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the optimized concentration of this compound.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
Methodology:
-
To 200 µL of plasma sample, add the optimized concentration of this compound.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[9][10]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE)
SPE offers the most selective sample clean-up.
Methodology:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the optimized concentration of this compound and 200 µL of 2% phosphoric acid in water. Vortex and load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute tenoxicam and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Tenoxicam and this compound
| Parameter | Tenoxicam | This compound |
| Precursor Ion (m/z) | 338.0 | 342.0 |
| Product Ion (m/z) | 118.0 | 122.0 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Note: These are example parameters and should be optimized for the specific instrument used.
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85-95% | 90-105% | >95% |
| Matrix Effect (%) | 15-30% | 5-15% | <5% |
| Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low |
Values are typical and can vary based on the specific protocol and matrix.
Visualizations
Caption: Overview of the bioanalytical workflow.
Caption: Troubleshooting inconsistent internal standard signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of tenoxicam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of tenoxicam in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Tenoxicam-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of Tenoxicam-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common peak shape problems encountered during this compound analysis in a question-and-answer format.
Question 1: What are the common causes of peak tailing for my this compound peak?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. For this compound, a basic compound, this can be particularly prevalent. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with basic analytes like this compound. This secondary interaction can cause some molecules to be retained longer, resulting in a tailing peak.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[2][4] For Tenoxicam, a mobile phase pH of 2.8 has been shown to favor the undissociated form, leading to better peak shape.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that lead to peak tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[3][7]
Question 2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can indicate significant issues:
-
Sample Overload: Injecting a sample at a concentration that is too high or in a volume that is too large can lead to peak fronting.[6][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[8]
-
Column Collapse: A catastrophic failure of the column packing, often due to extreme pH or pressure, can lead to peak fronting.[6]
Question 3: Why is my this compound peak broader than expected?
Broad peaks can compromise sensitivity and resolution. Common causes include:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread, resulting in broader peaks.[7][8] This is also known as dead volume.
-
Column Degradation: Over time, the efficiency of a column will decrease, leading to broader peaks. This can be caused by the breakdown of the silica (B1680970) backbone or loss of the stationary phase.[7]
-
Inappropriate Flow Rate: Operating at a flow rate that is significantly different from the column's optimal linear velocity can lead to increased band broadening.[8]
Question 4: I am observing split peaks for this compound. What should I investigate?
Split peaks can arise from several factors, both chemical and physical:
-
Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, causing it to split.[9][10]
-
Column Void: A void or channel in the column packing material can create different flow paths for the analyte, resulting in a split or shouldered peak.[9][10]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.[4]
-
Co-elution: It is possible that an interfering compound is co-eluting with this compound, giving the appearance of a split peak.[4]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of this compound, it can exist in multiple ionization states, which may lead to peak splitting.[4]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting poor peak shape for this compound.
Experimental Protocols & Data
This section provides detailed experimental parameters and data relevant to the analysis of Tenoxicam. These can be adapted for this compound.
Table 1: Recommended Chromatographic Conditions for Tenoxicam
| Parameter | Recommended Value/Type | Reference |
| Column | ODS Hypersil C18 | [5] |
| Mobile Phase | Acetonitrile (B52724): 0.1 M Potassium Dihydrogen Phosphate (B84403) (60:40 v/v) | [5] |
| pH of Mobile Phase | 2.8 | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 368 nm or 381 nm | [5][11] |
| Sample Solvent | Dissolution medium (e.g., mobile phase) | [12] |
Protocol 1: Mobile Phase Preparation (pH 2.8)
-
Prepare 0.1 M Potassium Dihydrogen Phosphate: Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous buffer to 2.8 using phosphoric acid.
-
Mixing: Mix the prepared buffer with acetonitrile in a 40:60 (v/v) ratio. For example, for 1000 mL of mobile phase, mix 400 mL of the pH-adjusted buffer with 600 mL of acetonitrile.
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Protocol 2: Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound working standard in the mobile phase to prepare a stock solution. Further dilute with the mobile phase to achieve the desired working concentration.
-
Plasma Sample Extraction:
-
To a volume of plasma containing this compound, add acetonitrile as a protein precipitating agent.[5] A common ratio is 2 parts acetonitrile to 1 part plasma.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system.[5]
-
By systematically addressing the potential causes of poor peak shape and adhering to optimized experimental protocols, researchers can improve the quality and reliability of their this compound analytical data.
References
- 1. youtube.com [youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 5. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. jetir.org [jetir.org]
- 12. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Tenoxicam Bioanalysis with Tenoxicam-d4
Welcome to the technical support center for Tenoxicam bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and quantification of Tenoxicam, with a focus on improving recovery and data quality through the use of its deuterated internal standard, Tenoxicam-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to improve the accuracy and precision of Tenoxicam quantification in biological samples. Because it is chemically identical to Tenoxicam but has a different mass, it can be added to a sample at the beginning of the extraction process. It experiences the same experimental variations as Tenoxicam, such as extraction loss and matrix effects, allowing for reliable correction of these variations during data analysis.
Q2: How does this compound help in correcting for low extraction recovery?
A2: While this compound does not physically increase the amount of Tenoxicam extracted, it accurately tracks the loss of Tenoxicam during the sample preparation process. By comparing the final measured amount of this compound to the known amount initially added, a recovery factor can be determined. This factor is then used to correct the measured amount of Tenoxicam, providing a more accurate quantification of the analyte's true concentration in the original sample.
Q3: What are "matrix effects" and how does this compound mitigate them?
A3: Matrix effects are the alteration of an analyte's ionization efficiency in a mass spectrometer due to co-eluting components from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. Since this compound has nearly identical physicochemical properties to Tenoxicam, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more reliable and reproducible results.
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds with similar chemical structures can be used as internal standards, a stable isotope-labeled version of the analyte, like this compound, is considered the "gold standard". This is because its behavior during extraction and analysis most closely mimics that of the actual analyte, providing the most accurate correction for experimental variability.
Troubleshooting Guides
Issue 1: Low Extraction Recovery of Tenoxicam
Symptoms:
-
The concentration of Tenoxicam in your quality control (QC) samples is consistently lower than the expected values.
-
The peak area of Tenoxicam in your chromatogram is significantly smaller than anticipated.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH during Extraction | Tenoxicam is an acidic compound. For efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE), the pH of the aqueous sample should be adjusted to be at least two units below its pKa to ensure it is in its neutral, unionized form. |
| Inappropriate Extraction Solvent (LLE) | The polarity of the extraction solvent may not be optimal for Tenoxicam. Experiment with different organic solvents or mixtures to find the one that provides the best partitioning for Tenoxicam. |
| Inefficient Elution from SPE Sorbent | The elution solvent in Solid-Phase Extraction (SPE) may not be strong enough to desorb Tenoxicam completely from the sorbent. Try increasing the strength of the elution solvent (e.g., by increasing the percentage of organic modifier) or using a different solvent altogether. |
| Analyte Degradation | Tenoxicam may be sensitive to light, temperature, or extreme pH. Protect samples from light, perform extractions at a controlled temperature (e.g., on ice), and avoid prolonged exposure to harsh conditions. |
| Incomplete Protein Precipitation | If using a protein precipitation method, ensure that the precipitating agent is added in a sufficient ratio (e.g., 3:1 or 4:1 v/v of organic solvent to plasma) and that vortexing is thorough to ensure complete protein removal. |
Issue 2: High Variability in Tenoxicam Quantification
Symptoms:
-
Poor precision (%CV > 15%) in the results of replicate samples or QC samples.
-
Inconsistent peak areas for samples of the same concentration.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting endogenous compounds from the biological matrix can interfere with Tenoxicam's ionization. The most effective solution is to use this compound as an internal standard to normalize the signal. |
| Inconsistent Sample Preparation | Manual extraction procedures can introduce variability. Ensure that all steps, such as pipetting volumes, vortexing times, and evaporation steps, are performed consistently for all samples. |
| Instrumental Drift | The performance of the mass spectrometer can fluctuate over time. Incorporating this compound provides a constant reference to normalize these variations. |
| Sample Contamination | Ensure that all labware is clean and free of contaminants that could interfere with the analysis. |
Data Presentation
Table 1: Reported Extraction Recovery of Tenoxicam
The following table summarizes reported recovery data for Tenoxicam from human plasma using a specific Liquid-Liquid Extraction (LLE) method.
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Coefficient of Variation (%CV) |
| Tenoxicam | Liquid-Liquid Extraction | Human Plasma | 98.5%[1][2] | 0.2314%[1][2] |
Table 2: Illustrative Impact of this compound on Analytical Performance
This table illustrates the expected improvement in precision and accuracy when using this compound as an internal standard, based on established principles of bioanalytical method validation.
| Parameter | Without this compound (Expected) | With this compound (Expected) |
| Precision (%CV) | >15% | <15% |
| Accuracy (%Bias) | Potentially >±15% | Within ±15% |
| Susceptibility to Matrix Effects | High | Low |
| Correction for Extraction Loss | None | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Tenoxicam from Human Plasma
This protocol is based on a method that has demonstrated high recovery of Tenoxicam.[1][2]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (B52724) (protein precipitating and extraction solvent)
-
0.1 M Potassium dihydrogen phosphate (B84403) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Protein Precipitation: Add 1.0 mL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) of Tenoxicam from Human Plasma
This is a general protocol that can be adapted for Tenoxicam extraction using a reversed-phase SPE cartridge.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (B129727) (conditioning and elution solvent)
-
Deionized water (equilibration solvent)
-
Acidic solution (for sample pH adjustment)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard. Acidify the sample by adding a suitable volume of an acidic solution (e.g., phosphoric acid) to adjust the pH to approximately 2-3.
-
Sorbent Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the Tenoxicam and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Tenoxicam using an internal standard.
Caption: The role of this compound in correcting for experimental errors to achieve accurate quantification.
References
Tenoxicam-d4 internal standard variability and inconsistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and inconsistency issues encountered when using Tenoxicam-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an SIL internal standard is considered the gold standard.[4] Because this compound is chemically and physically almost identical to the unlabeled analyte (Tenoxicam), it co-elutes during chromatography and experiences similar effects during sample preparation (e.g., extraction, reconstitution) and ionization in the mass spectrometer.[5] This allows it to compensate for variations in the analytical process, leading to improved accuracy and precision in the quantification of Tenoxicam.[4]
Q2: What are the common causes of inconsistent this compound response?
Inconsistent internal standard response can be categorized into sporadic (affecting a few samples) or systematic (affecting a group of samples or the entire run) issues.[4] Common causes include:
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[6]
-
Sample Preparation Errors: Inconsistencies during sample processing, such as pipetting errors, inefficient extraction, or incomplete reconstitution, can lead to variability.[6]
-
Instrument Instability: Issues like detector drift, source contamination, or inconsistent injection volumes can cause gradual or abrupt changes in the internal standard signal.[6]
-
Degradation: Although SILs are generally stable, improper storage or handling of this compound or its degradation in the sample matrix could be a factor.[7] Studies have shown that Tenoxicam can degrade under certain conditions, such as exposure to sunlight.[8][9]
-
Cross-contamination or Interference: The presence of impurities in the this compound solution or interference from other compounds in the sample can affect its response.
Q3: How do I investigate the root cause of this compound variability?
A systematic investigation is key. Start by plotting the peak area of this compound for all samples in the analytical run to identify patterns.[6]
-
Sporadic Flyers: If one or two samples show a drastically different response, it often points to a human error like a missed spike or a pipetting mistake.[6] Re-analyzing the affected sample is a good first step.
-
Systematic Trends: If all unknown samples have a higher or lower response compared to calibration standards and quality controls (QCs), this may indicate a difference in the matrix composition.[4][6]
-
Gradual Drift: A consistent increase or decrease in response over the run could suggest instrument instability or column degradation.[6]
-
Abrupt Shift: A sudden change in response mid-run might be due to an error during the preparation of a subset of samples or a sudden change in instrument conditions.[6]
Troubleshooting Guides
Issue 1: Sporadic High or Low this compound Peak Area in a Few Samples
This is often indicative of random errors during sample preparation.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Pipetting Error | Re-prepare and re-inject the affected sample(s). | The re-analyzed sample shows a this compound peak area consistent with other samples. |
| Incomplete Mixing | Ensure thorough vortexing/mixing at all stages of sample preparation, especially after adding the internal standard. | Consistent internal standard response across all samples in subsequent runs. |
| Injection Error | Re-inject the same sample vial to check for autosampler issues. | The re-injected sample gives a consistent response. |
Issue 2: Systematic Difference in this compound Response Between Study Samples and Calibration/QC Samples
This pattern strongly suggests matrix effects, where components in the study sample matrix differ from the matrix used for standards.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Matrix Effects | 1. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[6] 2. Improve Extraction: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better clean up the sample.[6] 3. Optimize Chromatography: Improve the separation of this compound from co-eluting matrix components by adjusting the mobile phase gradient or using a different analytical column.[6] | The this compound response in study samples becomes comparable to that in calibration standards and QCs. |
| Co-administered Drugs | If study subjects are on other medications, these could interfere. Prepare a QC sample spiked with the co-administered drug to assess its impact. | The presence of the co-administered drug does not significantly alter the this compound response. |
Issue 3: Gradual Decline or Increase in this compound Signal Across an Analytical Run
This is typically related to the analytical instrumentation or column performance over time.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Source Contamination | Clean the mass spectrometer's ion source. | A stable this compound signal is restored in subsequent runs. |
| Column Degradation | Replace the analytical column with a new one. | Improved peak shape and stable retention times and peak areas. |
| Mobile Phase Issues | Prepare fresh mobile phases and ensure proper degassing. | A stable baseline and consistent internal standard response are achieved. |
Experimental Protocols
Protocol: Sample Preparation using Protein Precipitation
-
Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of the human plasma sample, calibration standard, or QC.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., at 200 ng/mL) to each tube.
-
Mixing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Precipitation: Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Example of Inconsistent this compound Response
| Sample ID | Analyte Conc. (ng/mL) | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Blank | 0 | 150 | 1,050,000 | 0.0001 |
| Cal 1 | 1 | 2,500 | 1,100,000 | 0.0023 |
| Cal 5 | 50 | 120,000 | 1,080,000 | 0.1111 |
| QC Low | 3 | 7,200 | 1,095,000 | 0.0066 |
| Study Sample 1 | TBD | 15,500 | 550,000 | 0.0282 |
| Study Sample 2 | TBD | 8,900 | 610,000 | 0.0146 |
| QC High | 80 | 195,000 | 1,110,000 | 0.1757 |
In this example, the significantly lower internal standard peak area in the study samples compared to the calibration and QC samples suggests a matrix effect leading to ion suppression.
Table 2: Example of Consistent this compound Response After Method Optimization
| Sample ID | Analyte Conc. (ng/mL) | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Blank | 0 | 145 | 1,075,000 | 0.0001 |
| Cal 1 | 1 | 2,550 | 1,090,000 | 0.0023 |
| Cal 5 | 50 | 121,000 | 1,105,000 | 0.1095 |
| QC Low | 3 | 7,300 | 1,085,000 | 0.0067 |
| Study Sample 1 | TBD | 15,000 | 1,060,000 | 0.0142 |
| Study Sample 2 | TBD | 8,500 | 1,090,000 | 0.0078 |
| QC High | 80 | 194,000 | 1,098,000 | 0.1767 |
This table illustrates a robust assay where the this compound peak area is consistent across all sample types, indicating that the matrix effects have been successfully mitigated.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Bioanalytical sample preparation workflow using protein precipitation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tenoxicam D4 | CAS No- 1329834-60-7 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolving Chromatographic Interference with Tenoxicam-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic interference issues when using Tenoxicam-d4 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Tenoxicam (B611289), a non-steroidal anti-inflammatory drug (NSAID).[1] In this compound, four hydrogen atoms on the pyridinyl group have been replaced with deuterium (B1214612) atoms.[2] This results in a molecule that is chemically almost identical to Tenoxicam but has a higher molecular weight.[3] It is used as an internal standard in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of measurements by correcting for variability during sample preparation and analysis.[3][4][5]
Q2: What are the common causes of chromatographic interference when using this compound?
Common causes of interference include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) can suppress or enhance the ionization of Tenoxicam or this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[6][7][8]
-
Metabolites: Tenoxicam is metabolized in the liver, primarily to 5'-hydroxy-tenoxicam.[9] If this metabolite is not chromatographically separated from Tenoxicam or this compound, it can potentially cause interference.
-
Isotopic Crosstalk: Although unlikely with a +4 Da mass difference, insufficient mass resolution or high analyte concentrations could lead to the natural isotopic abundance of Tenoxicam interfering with the this compound signal.[3]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample could have similar chromatographic and mass spectrometric properties, causing interference.
-
Isotopic Exchange: Deuterium atoms on the internal standard could potentially exchange with hydrogen atoms from the solvent or matrix, especially under certain pH and temperature conditions.[10] However, the placement of deuterium on the stable pyridinyl ring of this compound minimizes this risk.[2]
Q3: Why is co-elution of Tenoxicam and this compound important?
Ideally, Tenoxicam and this compound should have the same retention time (co-elute). Because they are chemically very similar, they are affected by matrix effects in the same way.[4] If they co-elute, any ion suppression or enhancement will affect both the analyte and the internal standard to the same extent, allowing the ratio of their signals to provide an accurate quantification of the analyte.[4]
Q4: Can the position of the deuterium label on this compound affect the analysis?
Yes, the position of the deuterium atoms is crucial. In this compound, the labels are on the pyridinyl ring, which is a chemically stable part of the molecule.[2] This makes isotopic exchange with hydrogen from the solvent or matrix unlikely. If the deuterium atoms were on a more chemically active site, the risk of exchange would be higher, which would compromise the integrity of the internal standard.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common interference issues encountered during the bioanalysis of Tenoxicam using this compound as an internal standard.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
Symptoms:
-
Tailing or fronting of Tenoxicam and/or this compound peaks.
-
Inconsistent retention times across an analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | - Check the column's performance with a standard solution. - If performance is poor, wash the column according to the manufacturer's instructions. - If washing does not help, replace the column. |
| Inappropriate Mobile Phase pH | - The pH of the mobile phase can affect the ionization state and peak shape of Tenoxicam. Adjust the pH to ensure consistent ionization. A mobile phase pH of around 3.0 has been shown to be effective.[11] |
| Matrix Overload | - The sample extract may be too concentrated, leading to column overload. Dilute the sample extract and re-inject. |
Issue 2: Inaccurate Quantification and High Variability
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent analyte/internal standard peak area ratios.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | - Improve Sample Preparation: Use a more rigorous sample clean-up method like solid-phase extraction (SPE) instead of protein precipitation to remove more interfering matrix components.[8] - Modify Chromatography: Adjust the mobile phase gradient to better separate Tenoxicam from the region of ion suppression. - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[7] |
| Chromatographic Separation of Analyte and Internal Standard | - A slight difference in retention time between Tenoxicam and this compound can lead to differential matrix effects. Optimize the chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition or temperature. |
| Interference from Metabolites | - The main metabolite is 5'-hydroxy-tenoxicam.[9] Ensure your chromatographic method separates this metabolite from Tenoxicam and this compound. This can be verified by injecting a standard of the metabolite. |
Illustrative Data on the Impact of Matrix Effects
The following table illustrates how matrix effects can impact the quantification of Tenoxicam and how an effective internal standard can mitigate this.
| Sample | Tenoxicam Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard (10 ng/mL) | 100,000 | 105,000 | 0.95 | 10.0 | 100 |
| Plasma Sample 1 (Spiked at 10 ng/mL) - No IS | 60,000 | N/A | N/A | 6.0 | 60 (Ion Suppression) |
| Plasma Sample 1 (Spiked at 10 ng/mL) - With IS | 60,000 | 63,000 | 0.95 | 10.0 | 100 |
| Plasma Sample 2 (Spiked at 10 ng/mL) - No IS | 130,000 | N/A | N/A | 13.0 | 130 (Ion Enhancement) |
| Plasma Sample 2 (Spiked at 10 ng/mL) - With IS | 130,000 | 136,500 | 0.95 | 10.0 | 100 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract Tenoxicam and this compound from human plasma while minimizing matrix components.
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis® MAX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tenoxicam and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
This method provides chromatographic separation and mass spectrometric detection of Tenoxicam and this compound.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Sunfire C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (30% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tenoxicam: m/z 338.0 → 121.0 this compound: m/z 342.0 → 125.0 |
Visual Troubleshooting Workflows
Caption: Troubleshooting inaccurate quantification.
Caption: Bioanalytical workflow for Tenoxicam.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1329834-60-7 | Benchchem [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of tenoxicam in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover in Tenoxicam LC-MS Analysis
Welcome to the technical support center for Tenoxicam LC-MS analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address and minimize analyte carryover, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover, and how can I confirm it's affecting my Tenoxicam analysis?
A1: Analyte carryover is the appearance of a signal from a previously injected sample in a subsequent analysis, often observed in a blank or low-concentration sample.[1][2] This can lead to inaccurate quantification and false positives. To confirm Tenoxicam carryover, perform a specific injection sequence: inject a high-concentration Tenoxicam standard, followed immediately by one or more blank injections (using your sample diluent).
-
True Carryover: You will observe a peak for Tenoxicam in the first blank injection, which should decrease in intensity in subsequent blank injections.[3]
-
Contamination: If all blank injections show a similar, consistent peak height for Tenoxicam, the issue is likely contamination of your mobile phase, solvents, or the blank solution itself, rather than carryover from a previous injection.[3]
Q2: What are the most common sources of Tenoxicam carryover in an LC-MS system?
A2: Tenoxicam, like many non-steroidal anti-inflammatory drugs (NSAIDs), can exhibit "sticky" behavior due to its chemical properties. Carryover can originate from multiple points within the LC-MS system.[1] The most common sources include:
-
Autosampler/Injector: This is a primary culprit. Residue can adhere to the needle, needle seat, injection loop, and rotor seals.[1][4]
-
LC Column: Tenoxicam can be retained on the column, especially on guard columns or frits, and slowly elute in later runs.[1][2]
-
System Plumbing: Tubing, fittings, and valves can have small crevices or dead volumes where Tenoxicam can be trapped.[3]
-
MS Ion Source: While less common for run-to-run carryover, a heavily contaminated ion source can contribute to a high background signal.[4]
Q3: My blank injection after a high-concentration Tenoxicam standard shows a peak. How can I systematically determine the source?
A3: A systematic, part-by-part elimination process is the most effective way to pinpoint the source of carryover.[1][5] Follow the steps outlined in the "Systematic Carryover Source Identification" protocol below. The general workflow involves sequentially bypassing components of the LC system (e.g., replacing the column with a union) and injecting a blank to see if the carryover peak disappears. This allows you to isolate the contributing component.
Q4: What are the most effective wash solvents for minimizing Tenoxicam carryover from the autosampler?
A4: The ideal wash solvent must effectively solubilize Tenoxicam. Given Tenoxicam's poor aqueous solubility, a multi-solvent approach is often necessary.[6][7] The key is to use a solvent or sequence of solvents that can disrupt the interactions causing Tenoxicam to adhere to surfaces. Consider the properties in Table 1 when selecting your wash solution.
Data & Protocols
Tenoxicam Physicochemical Properties
Understanding the properties of Tenoxicam is crucial for developing effective cleaning strategies. Its limited solubility in common reversed-phase solvents highlights the need for optimized wash solutions.
| Property | Value | Implication for Carryover |
| Molecular Formula | C₁₃H₁₁N₃O₄S₂[8] | Indicates multiple sites for potential hydrogen bonding and polar interactions. |
| Molecular Weight | 337.4 g/mol [8] | |
| Aqueous Solubility | Poor (approx. 14 mg/L)[6][8] | Tenoxicam will not be easily removed by purely aqueous wash solutions. |
| Organic Solubility | Soluble in DMSO and DMF (approx. 20 mg/mL); sparingly soluble in methanol (B129727) and ethanol.[7][9][10] | Strong organic solvents are required for effective cleaning. DMSO is a particularly effective solubilizer. |
| Chemical Class | Oxicam NSAID; exists in a zwitterionic form in its crystalline state.[6][8] | Its ionizable nature means that pH can significantly impact its solubility and retention.[11][12] |
Table 1: Summary of Tenoxicam properties relevant to LC-MS carryover.
Recommended Wash Solvents for Tenoxicam Carryover
The selection of an appropriate needle wash solvent is critical. A single solvent is often insufficient. A sequence that includes a strong organic solvent, potentially with a pH modifier, followed by a rinsing solvent is recommended.
| Wash Solution Composition | Rationale & Use Case |
| Primary Wash (Strong Solvent) | |
| 1. Dimethyl Sulfoxide (DMSO) | Tenoxicam shows high solubility in DMSO.[7] Use as an initial wash to dissolve stubborn residues. |
| 2. Isopropanol (IPA) / Acetonitrile (ACN) / Methanol (MeOH) | Strong organic solvents effective at removing non-polar residues. A mixture can be more effective than a single solvent.[13] |
| 3. Basic Solution (e.g., 0.1-0.5% Ammonium (B1175870) Hydroxide (B78521) in 50:50 ACN:Water) | As an acidic compound, Tenoxicam's solubility increases at higher pH. A basic wash can help deprotonate and remove adsorbed molecules. |
| 4. Acidic Solution (e.g., 0.5-2% Formic Acid in 50:50 ACN:Water) | An acidic wash can modify surface charges and disrupt ionic interactions. A strong acid wash was effective for a similar compound.[4] |
| Secondary Wash (Rinsing Solvent) | |
| 5. 90:10 Acetonitrile:Water | A good general-purpose rinse to remove the primary wash solvent and any remaining soluble components. |
| 6. Mobile Phase B (High Organic) | Rinsing with the strong mobile phase used in your gradient is a common and effective practice. |
Table 2: Recommended wash solvent compositions for minimizing Tenoxicam carryover.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
This protocol provides a logical workflow to isolate the source of carryover within your LC-MS system.
Methodology:
-
Establish Baseline: Inject a high-concentration Tenoxicam standard followed by a blank injection to confirm the presence and quantify the magnitude of the carryover.
-
Test the MS Source: Infuse your mobile phase directly into the mass spectrometer without any injection. If a Tenoxicam signal is present, the MS source is contaminated and requires cleaning.[1][4]
-
Bypass the Column: Replace the analytical column and guard column with a zero-dead-volume union.
-
Inject Blank (No Column): Perform another blank injection.
-
If Carryover Persists: The source is upstream of the column (i.e., the autosampler, injector valve, needle, or connecting tubing). Proceed to Protocol 2 to optimize the injector wash method.[4]
-
If Carryover Disappears: The source is the analytical column or guard column.[1][2] Proceed to Protocol 3 for column cleaning procedures.
-
-
Re-test with Guard Column Only: If you use a guard column, install it without the analytical column and repeat the blank injection. This can help determine if the carryover is primarily from the guard column.
Protocol 2: Developing an Effective Injector Wash Method for Tenoxicam
This protocol details how to create a robust cleaning cycle for your autosampler.
Methodology:
-
Select Wash Solvents: Choose at least two different wash solvents from Table 2. A highly effective combination is a strong solubilizing agent followed by a rinsing solvent (e.g., DMSO as Wash 1, 90:10 ACN:Water as Wash 2).
-
Program the Wash Cycle: Modify your instrument method to include both pre- and post-injection washes.[14]
-
Optimize Wash Volume and Duration: Start with a standard volume (e.g., 500 µL) and duration (e.g., 10 seconds). If carryover persists, systematically increase the wash volume and/or the wash time.[14] Doubling the wash time can significantly reduce carryover.[15]
-
Implement Multi-Solvent Washing: Program the autosampler to perform a sequence of washes. For example:
-
Post-injection: 3x cycles with Wash 1 (e.g., DMSO).
-
Followed by: 3x cycles with Wash 2 (e.g., 90:10 ACN:Water) to ensure the first solvent is completely removed.[16]
-
-
Validate the Method: After optimizing the wash protocol, repeat the baseline test from Protocol 1 (high-concentration standard followed by a blank) to confirm that carryover has been reduced to an acceptable level (typically <0.1% of the standard's peak area).
Protocol 3: Column Cleaning and Regeneration
If the column is identified as the source of carryover, a rigorous washing procedure is required.
Methodology:
-
Disconnect from MS: Disconnect the column outlet from the mass spectrometer and direct the flow to waste to prevent contamination of the source.
-
Initial Flush: Flush the column with your mobile phase without the aqueous buffer component (e.g., if your mobile phase is ACN/Water with Formic Acid, flush with ACN/Water).
-
Strong Organic Flush: Flush the column with 20-30 column volumes of a strong, MS-compatible organic solvent like 100% Acetonitrile or Isopropanol.[4]
-
Consider pH Cycling (for stubborn carryover): For persistent issues, a more aggressive wash can be performed. Cycle between an acidic and a basic mobile phase (ensure your column is stable at the chosen pH values). For example, flush with a low-pH mobile phase (e.g., 0.1% formic acid in ACN/water) followed by a high-pH mobile phase (e.g., 0.1% ammonium hydroxide in ACN/water). This can help remove compounds that are retained through pH-dependent mechanisms.
-
Re-equilibration: Flush the column with 10-15 column volumes of your initial mobile phase composition until the pressure and baseline are stable.
-
Re-test: Reconnect the column to the mass spectrometer, allow the system to stabilize, and repeat the baseline carryover test.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Tenoxicam carryover.
Figure 1: A step-by-step decision tree to systematically identify the hardware source of Tenoxicam carryover.
Figure 2: Diagram illustrating how Tenoxicam from a high concentration sample can adsorb onto LC system surfaces and then desorb during a subsequent blank injection, causing a carryover peak.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. 9+ Best LCMS Wash Solutions to Stop Carryover Fast! [informe.aysa.com.ar]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. grupobiomaster.com [grupobiomaster.com]
Adjusting for isotopic cross-contribution in Tenoxicam assays
Welcome to the Technical Support Center for Tenoxicam bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contribution in quantitative mass spectrometry-based assays of Tenoxicam.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in Tenoxicam assays?
A1: Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs when the isotopic signature of an analyte overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS).[1][2] Tenoxicam has the chemical formula C₁₃H₁₁N₃O₄S₂.[3] The presence of 13 carbon atoms and two sulfur atoms makes it susceptible to this phenomenon. Naturally occurring heavier isotopes of carbon (¹³C) and sulfur (³³S, ³⁴S) in the unlabeled Tenoxicam can contribute to the signal of the SIL-IS, leading to inaccurate quantification.[3][4][5]
Q2: What are the primary sources of isotopic cross-contribution?
A2: There are two main sources:
-
Natural Isotopic Abundance: Unlabeled analytes contain a small percentage of naturally occurring heavy isotopes. For molecules with many atoms of elements like carbon or sulfur, the M+1, M+2, or higher mass peaks can be significant and may overlap with the m/z of the SIL-IS.[1][6]
-
Isotopic Impurity of the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis. This will directly contribute to the analyte signal and can cause a positive bias in the measurement.
Q3: How can I predict the potential for isotopic cross-contribution for Tenoxicam?
A3: The potential for isotopic cross-contribution can be predicted by examining the elemental composition of Tenoxicam (C₁₃H₁₁N₃O₄S₂) and the mass shift of your SIL-IS. The presence of two sulfur atoms is a key indicator, as the M+2 peak due to the natural abundance of ³⁴S can be significant. Software tools can be used to simulate the isotopic distribution of Tenoxicam and its SIL-IS to visualize the potential for overlap.
Q4: What are the regulatory expectations regarding isotopic cross-contribution?
A4: Regulatory bodies require that bioanalytical methods are demonstrated to be free from significant interferences that could affect the accuracy and reliability of the data. While specific acceptance criteria for isotopic cross-contribution are not universally defined, it is a common industry practice to assess and minimize its impact during method validation. The contribution of the analyte to the internal standard signal should generally be less than 5% of the mean internal standard response in blank samples.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at high concentrations. | Analyte's isotopic peaks are contributing to the SIL-IS signal. | 1. Assess the contribution: Analyze a high-concentration standard of unlabeled Tenoxicam without the SIL-IS and monitor the SIL-IS channel.[7] 2. Increase SIL-IS concentration: A higher concentration of the SIL-IS can minimize the relative contribution from the analyte.[4] 3. Mathematical Correction: Apply a correction factor to the peak areas.[1][8] |
| Positive bias in quality control (QC) samples. | Isotopic impurity in the SIL-IS (contains some unlabeled Tenoxicam). | 1. Analyze SIL-IS alone: Inject a solution of the SIL-IS and monitor the analyte channel to quantify the level of impurity. 2. Use a higher purity SIL-IS: If the impurity is significant, source a new batch of SIL-IS with higher isotopic purity. 3. Mathematical Correction: If a purer standard is not available, a correction can be applied based on the measured impurity. |
| Inaccurate results despite using a SIL-IS. | Co-elution of an interfering species with a similar mass. | 1. Improve chromatographic separation: Optimize the LC method to separate the interfering peak from Tenoxicam and its SIL-IS.[6] 2. Check for matrix effects: Even with a SIL-IS, severe matrix effects can sometimes lead to inaccuracies.[9] |
| Unexpected peaks in the mass spectrum. | In-source fragmentation or contamination. | 1. Optimize ion source parameters: Adjust settings to minimize in-source fragmentation.[9] 2. Clean the LC-MS system: Contamination can lead to interfering peaks.[10] |
Data Presentation
Table 1: Natural Isotopic Abundance of Carbon and Sulfur
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ³²S | 94.85 |
| ³³S | 0.76 |
| ³⁴S | 4.37 |
| ³⁶S | 0.016 |
Source: Isotope data from various sources.[3][5][11][12]
Table 2: Predicted Isotopic Contribution for Tenoxicam (C₁₃H₁₁N₃O₄S₂)
| Mass Shift | Relative Abundance (%) | Major Contributing Isotopes |
| M+1 | 15.37 | ¹³C |
| M+2 | 9.85 | ¹³C₂, ³⁴S |
| M+3 | 2.54 | ¹³C₃, ¹³C¹⁴S |
| M+4 | 0.49 | ¹³C₄, ¹³C₂³⁴S, ³⁴S₂ |
Note: These are theoretical predictions and may vary slightly based on the software used for calculation. This table illustrates the potential for significant M+2 contribution, which could interfere with a +2 Da SIL-IS.
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution from Analyte to SIL-IS
Objective: To quantify the percentage of signal contribution from unlabeled Tenoxicam to the SIL-IS channel.
Methodology:
-
Prepare a high-concentration solution of unlabeled Tenoxicam in the analytical solvent (e.g., at the Upper Limit of Quantification, ULOQ).
-
Prepare a blank sample by spiking the biological matrix with the high-concentration Tenoxicam solution.
-
Process the blank sample using the established sample preparation method, but without adding the SIL-IS .
-
Analyze the processed sample using the LC-MS/MS method.
-
Monitor the MRM transition for the SIL-IS and integrate any observed peak at the expected retention time of Tenoxicam.
-
Prepare a solution of the SIL-IS at the working concentration.
-
Analyze the SIL-IS solution and measure the peak area.
-
Calculate the percentage of cross-contribution using the following formula: % Contribution = (Peak Area in Blank Sample / Peak Area of SIL-IS Solution) * 100
Protocol 2: Mathematical Correction for Isotopic Cross-Contribution
Objective: To correct the measured peak areas for the contribution of the analyte's isotopes to the SIL-IS signal.
Methodology:
-
Determine the contribution factor (CF) from the experiment described in Protocol 1. The CF is the ratio of the signal in the SIL-IS channel to the signal in the analyte channel when only the unlabeled analyte is present.
-
For each sample, calculate the corrected peak area of the SIL-IS using the following equation:[1][8] Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF)
-
Use the corrected IS area to calculate the peak area ratio (Analyte Area / Corrected IS Area).
-
Construct the calibration curve and quantify unknown samples using the corrected peak area ratios.
Visualizations
References
- 1. en-trust.at [en-trust.at]
- 2. researchgate.net [researchgate.net]
- 3. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
- 11. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 12. chem.ualberta.ca [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tenoxicam Using Tenoxicam-d4 as an Internal Standard
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tenoxicam (B611289) in biological matrices, with a special focus on the use of its deuterated internal standard, Tenoxicam-d4. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies. The validation parameters discussed are in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The primary analytical techniques for Tenoxicam quantification in biological fluids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods are viable, the use of a stable isotope-labeled internal standard like this compound is particularly advantageous for LC-MS/MS, offering superior accuracy and precision.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput. Below is a comparison of typical performance characteristics of HPLC-UV and LC-MS/MS methods for Tenoxicam analysis.
| Parameter | HPLC-UV | LC-MS/MS with this compound |
| Linearity Range | 0.325 - 20 µg/mL[6] | 0.02 - 5 µg/mL (Typical for similar compounds)[7] |
| Lower Limit of Quantification (LLOQ) | ~20 - 325 ng/mL[6][8] | ~0.02 - 5 ng/mL (Typical for similar compounds)[7][9] |
| Accuracy | Within ±15% of nominal concentration[10] | Within ±15% of nominal concentration (±20% at LLOQ)[2][10] |
| Precision (%CV) | < 15%[10] | < 15% (< 20% at LLOQ)[2][10] |
| Selectivity | Good, but susceptible to interferences from metabolites or co-eluting compounds.[8] | High, due to specific mass transitions of Tenoxicam and this compound. |
| Matrix Effect | Can be significant and requires careful management. | Minimized by the co-eluting, chemically identical internal standard. |
| Internal Standard | Structurally similar compound (e.g., Piroxicam) | This compound (Stable Isotope Labeled) |
| Recovery | 98.5%[6] | >95% (Typical) |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS with this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting Tenoxicam from plasma or serum samples.
-
Sample Aliquoting: Take a 100 µL aliquot of the biological matrix (e.g., human plasma).
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay range).
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol.
-
Vortexing: Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a specific volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a typical set of conditions for the chromatographic separation and mass spectrometric detection of Tenoxicam and this compound.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
MRM Transitions (Hypothetical):
-
Tenoxicam: Precursor ion (e.g., m/z 338.0) → Product ion (e.g., m/z 121.0)
-
This compound: Precursor ion (e.g., m/z 342.0) → Product ion (e.g., m/z 121.0)
-
Note: Specific transitions should be optimized during method development.
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The following diagram illustrates the typical workflow for validating a bioanalytical method for Tenoxicam using this compound, in accordance with regulatory guidelines.[2][5][10]
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tenoxicam in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tenoxicam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards in Bioanalysis: Tenoxicam-d4 vs. a Structural Analog
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of robust pharmacokinetic and bioequivalence studies. The choice of an internal standard (IS) is a critical factor influencing the accuracy and reliability of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Tenoxicam-d4, and a structural analog internal standard for the bioanalysis of the non-steroidal anti-inflammatory drug, Tenoxicam (B611289).
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte or a structurally similar molecule (a structural analog).
This compound: The Gold Standard
This compound is a deuterated form of Tenoxicam, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the key to its superior performance. A SIL-IS like this compound co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.
Structural Analog Internal Standards: A Viable Alternative
Representative Performance Data
The following tables present a comparison of typical performance data for bioanalytical methods using this compound versus a structural analog internal standard. The data for the structural analog is derived from the study by Ji et al. (2005) using Isoxicam for the quantification of Tenoxicam. The data for this compound is representative of the expected performance for a stable isotope-labeled internal standard in a validated bioanalytical method.
Table 1: Linearity and Sensitivity
| Parameter | Tenoxicam with Structural Analog IS (Isoxicam) | Tenoxicam with this compound IS (Expected) |
| Linear Range | 0.50 - 200 ng/mL | 0.50 - 200 ng/mL |
| Correlation Coefficient (r) | 1.000 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 0.50 ng/mL |
Data for Structural Analog IS from Ji et al., 2005.[1][2]
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Structural Analog IS (Isoxicam) | This compound IS (Expected) | ||
| Precision (%CV) | Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | ||
| LLOQ | 0.5 | < 5.4 | < 2.8 | < 15.0 | ± 15.0 |
| Low QC | 1.5 | < 5.4 | < 2.8 | < 15.0 | ± 15.0 |
| Medium QC | 75 | < 5.4 | < 2.8 | < 15.0 | ± 15.0 |
| High QC | 150 | < 5.4 | < 2.8 | < 15.0 | ± 15.0 |
Data for Structural Analog IS from Ji et al., 2005.[1][2] %CV = Percent Coefficient of Variation; %RE = Percent Relative Error.
Table 3: Recovery
| Analyte | Structural Analog IS (Isoxicam) | This compound IS (Expected) |
| Tenoxicam | 78.3 - 87.1% | Consistent and reproducible (typically >80%) |
| Internal Standard | 59.7% (Isoxicam) | Consistent and reproducible, closely matching Tenoxicam |
Data for Structural Analog IS from Ji et al., 2005.[1][2]
Experimental Protocols
This section outlines a representative experimental protocol for the quantification of Tenoxicam in human plasma by LC-MS/MS. This protocol can be adapted for use with either a stable isotope-labeled or a structural analog internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog at an appropriate concentration).
-
Vortex for 30 seconds.
-
Add 50 µL of a pH 4.0 acetate (B1210297) buffer and vortex.
-
Add 600 µL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 6000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 5 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of methanol (B129727) and 15 mM ammonium (B1175870) formate (B1220265) (pH 3.0).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tenoxicam: m/z 338.1 → 121.1
-
This compound: m/z 342.1 → 121.1 (or other appropriate fragment)
-
Structural Analog (e.g., Isoxicam): m/z 336.0 → 138.0
-
Visualizing the Workflow and Rationale
To better understand the analytical process and the role of the internal standard, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Tenoxicam Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Tenoxicam bioanalytical assays, a critical step for ensuring data consistency and reliability in multi-center studies and collaborative research. Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID), is widely used in the treatment of inflammatory and degenerative rheumatic diseases. Accurate and reproducible measurement of Tenoxicam in various matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document outlines key performance parameters for comparison, detailed experimental protocols for common analytical techniques, and a logical workflow for the cross-validation process.
Data Presentation: Key Parameters for Cross-Validation
Successful cross-validation demonstrates that an analytical method is transferable and yields comparable results when performed by different laboratories. The following tables summarize the key validation parameters that should be assessed, drawing from various validated methods for Tenoxicam analysis. While direct inter-laboratory studies were not found in the immediate literature, this guide presents a comparison of different validated High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods as a proxy for a cross-laboratory comparison.
Table 1: Comparison of Validated HPLC Methods for Tenoxicam Quantification
| Parameter | Method 1 (RP-HPLC)[1] | Method 2 (RP-HPLC)[2][3] | Method 3 (HPLC for Transdermal Systems)[4] |
| Linearity Range | 1 - 8 µg/mL | 4.0 - 24.0 µg/mL | 1.0 - 75.0 µg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.9999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% (Intra-day and Inter-day) | < 2.0% |
| Accuracy (% Recovery) | 98.00 - 102.00% | 99.01 - 101.93% | Not explicitly stated, but mean recovery between 75% and 125% is mentioned as a general requirement. |
| Limit of Detection (LOD) | Not Specified | 0.35 µg/mL | 0.88 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 1.20 µg/mL | 2.64 µg/mL |
| Retention Time | 2.9 min | Not Specified | Not Specified |
Table 2: Comparison of an HPTLC Method for Tenoxicam Quantification
| Parameter | HPTLC Method[5][6] |
| Linearity Range | 100 - 400 ng/spot |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed. |
| Precision (%RSD) | 0.39 - 1.55% |
| Accuracy (% Recovery) | 98.90 - 101.99% |
| Limit of Detection (LOD) | 25 µ g/spot |
| Limit of Quantification (LOQ) | 50 µ g/spot |
| Rf Value | 0.38 ± 0.03 |
Experimental Protocols
Detailed and harmonized protocols are fundamental for successful inter-laboratory cross-validation. Below are summaries of methodologies for the determination of Tenoxicam.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
This method is suitable for the estimation of Tenoxicam in bulk and pharmaceutical dosage forms.
-
Instrumentation: A Kromasil C18 column (250 mm x 4.6 mm, 5 µm) with a UV detector.
-
Mobile Phase: A mixture of Acetonitrile and Buffer (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 368 nm.
-
Sample Preparation: A standard stock solution is prepared by dissolving Tenoxicam in 0.1 N NaOH. Working standards are prepared by diluting the stock solution with the mobile phase. For pharmaceutical dosage forms, tablets are crushed, and the powder is dissolved in 0.1 N NaOH, followed by dilution with the mobile phase.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC)[5][6]
This method has been developed for the estimation of Tenoxicam in microemulsion gels.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (6:4:0.3 v/v/v).
-
Sample Application: Samples are applied to the plates as bands.
-
Development: The plate is developed in a twin trough glass chamber.
-
Densitometric Analysis: The chromatograms are scanned at 379 nm.
-
Sample Preparation: The formulation is dissolved in a suitable solvent, and the solution is applied to the HPTLC plate.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
References
- 1. jetir.org [jetir.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPTLC Method for Estimation of Tenoxicam and its Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Determining Tenoxicam's Detection and Quantification Limits: A Comparative Guide
A comprehensive analysis of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) of the non-steroidal anti-inflammatory drug, Tenoxicam (B611289).
This guide provides a comparative overview of various analytical techniques used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tenoxicam. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Accurate determination of these parameters is crucial for researchers, scientists, and drug development professionals in ensuring the quality and reliability of analytical data.
Comparative Analysis of Analytical Methods
Several analytical methods have been validated for the quantification of Tenoxicam in bulk, pharmaceutical formulations, and biological samples. The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and the specific application. The following table summarizes the LOD and LOQ values obtained for Tenoxicam using different techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| UV Spectrophotometry | |||
| - In 0.1N NaOH:Methanol (8:2) | - | - | 2-12 µg/mL[1] |
| - With Iodine Solution (Methanol) | 0.14 µg/mL[2] | 0.49 µg/mL[2] | 0.5-5.0 µg/mL[2] |
| - In 0.1 mol/L NaOH | 0.25 µg/mL[3][4] | 0.90 µg/mL[3][4] | 4.0-24.0 µg/mL[3][4] |
| - Area Under the Curve (AUC) | 0.282 µg/mL[5] | 0.854 µg/mL[5] | 2-20 µg/mL[5] |
| - Absorbance Ratio | 0.206 µg/mL[5] | 0.627 µg/mL[5] | 2-20 µg/mL[5] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | |||
| - Methanol-water (61:39 v/v), pH 2.5 | 0.35 µg/mL[3][4] | 1.20 µg/mL[3][4] | 4.0-24.0 µg/mL[3][4] |
| - Acetonitrile:Buffer (60:40 v/v) | - | - | 1-8 µg/mL[6] |
| High-Performance Thin-Layer Chromatography (HPTLC) | |||
| - Ethanol/water/ammonia (50:45:5 v/v/v) | 0.98 ng/band[7] | 2.94 ng/band[7] | 25–1400 ng/band[7] |
| - Ethyl acetate–toluene–butylamine (2:2:1, v/v/v) | 0.86 mg/band | 2.30 mg/band | 35–1820 mg/mL[8][9] |
| Electroanalytical Methods | |||
| - Differential Pulse Voltammetry (DPV) | 1.43 x 10⁻⁹ M | - | 2 x 10⁻⁷ to 1 x 10⁻⁵ M[10] |
| - Square Wave Voltammetry (SWV) | 9.97 x 10⁻¹⁰ M | - | 8 x 10⁻⁹ to 8 x 10⁻⁶ M[10] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |||
| - In human plasma | 0.01-6.5 ng/mL | - | - |
| - In human plasma | - | 0.50 ng/mL | 0.50-200 ng/mL[11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. Below are generalized protocols for the determination of Tenoxicam's LOD and LOQ based on the most common techniques.
UV-Visible Spectrophotometry
This method is based on the principle that Tenoxicam absorbs ultraviolet radiation at a specific wavelength.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Reagents:
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a specific amount of Tenoxicam reference standard (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to obtain a stock solution.
-
Preparation of Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations within the expected linear range.
-
Wavelength Selection (λmax): Scan a standard solution of Tenoxicam over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Tenoxicam, this is often around 368-375 nm.[3][4][7]
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration.
-
LOD and LOQ Calculation: The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers greater selectivity and sensitivity compared to spectrophotometry.
-
Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 250x4.6 mm, 5 µm), and data acquisition software.
-
Reagents:
-
Tenoxicam reference standard.
-
HPLC grade solvents (e.g., Methanol, Acetonitrile, Water).
-
Buffers and pH adjusting reagents (e.g., Formic acid).
-
-
Chromatographic Conditions:
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution and a series of working standard solutions of Tenoxicam in the mobile phase.
-
System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times and peak areas).
-
Calibration Curve: Inject the series of working standards and record the peak areas. Plot a graph of peak area versus concentration.
-
LOD and LOQ Calculation: Calculate the LOD and LOQ using the same statistical approach as described for UV Spectrophotometry, using the standard deviation of the response and the slope of the calibration curve derived from the HPLC data.
-
Workflow for Determining LOD and LOQ
The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: General workflow for LOD and LOQ determination.
References
- 1. ijsr.net [ijsr.net]
- 2. [Ultraviolet spectrophotometric determination of tenoxicam using iodine solution as reagent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Electroanalytical Determination of the Antiinflammatory Drug Tenoxicam in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for Tenoxicam Analysis
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Tenoxicam (B611289), a non-steroidal anti-inflammatory drug (NSAID).
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS for Tenoxicam analysis hinges on the specific requirements of the assay, particularly the need for sensitivity and selectivity versus cost and simplicity. Below is a summary of key performance parameters compiled from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.325 - 1.20 µg/mL[1] | 0.50 ng/mL[2][3] |
| Linearity Range | 1 - 24 µg/mL[1][4] | 0.50 - 200 ng/mL[2][3] |
| Accuracy (% Recovery) | 98.00 - 101.93%[1][4] | 94.1 - 102.8% (RE: -5.9 to 2.8%)[2][3] |
| Precision (%RSD) | < 2%[1][4] | 1.0 - 5.4%[2][3] |
| Selectivity | Good, but susceptible to interference from matrix components or metabolites. | Excellent, highly selective due to mass-based detection. |
| Cost & Complexity | Lower initial investment and operational cost, simpler to operate. | Higher initial investment and operational cost, requires specialized expertise. |
In-Depth Comparison
Sensitivity and Selectivity: LC-MS/MS demonstrates significantly higher sensitivity, with a limit of quantification in the nanogram per milliliter (ng/mL) range, making it the superior choice for bioanalytical studies where Tenoxicam concentrations in biological matrices like plasma are typically low.[2][3] In contrast, HPLC-UV methods generally have LOQs in the microgram per milliliter (µg/mL) range, which is often sufficient for the analysis of pharmaceutical formulations.[1] The high selectivity of LC-MS/MS, achieved through the monitoring of specific precursor-to-product ion transitions, minimizes the risk of interference from co-eluting compounds, a potential challenge in complex sample matrices when using HPLC-UV.
Linearity, Accuracy, and Precision: Both techniques offer excellent linearity, accuracy, and precision within their respective quantification ranges, as indicated by correlation coefficients close to unity, high recovery rates, and low relative standard deviations.[1][2][3][4]
Cost, Speed, and Complexity: HPLC-UV is a more cost-effective and less complex technique, making it a practical choice for routine quality control analysis of bulk drug and pharmaceutical dosage forms. LC-MS/MS systems are more expensive to acquire and maintain, and their operation requires a higher level of technical expertise. However, LC-MS/MS can offer faster analysis times due to the use of shorter chromatographic runs without compromising selectivity.
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS assays for Tenoxicam analysis are provided below.
HPLC-UV Method for Tenoxicam in Pharmaceutical Formulations
This protocol is a composite of several validated methods for the determination of Tenoxicam in tablets.[1][4][5][6]
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Tenoxicam reference standard in 100 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of 0.1N NaOH and methanol) to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-24 µg/mL).
-
Sample Solution: Weigh and finely powder a number of Tenoxicam tablets. An amount of powder equivalent to 10 mg of Tenoxicam is transferred to a 100 mL volumetric flask, dissolved in the same solvent as the standard, sonicated, and diluted to volume. The solution is then filtered.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with pH adjusted to 2.5 with formic acid or a phosphate (B84403) buffer) in a specified ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Tenoxicam in the sample solution from the calibration curve.
LC-MS/MS Method for Tenoxicam in Human Plasma
This protocol is based on a validated method for the simultaneous determination of three oxicam drugs, including Tenoxicam, in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Standard Stock Solution: Prepare a stock solution of Tenoxicam in a suitable organic solvent (e.g., methanol).
-
Working Standard and Quality Control (QC) Samples: Prepare spiking solutions by diluting the stock solution. Spike these solutions into blank human plasma to create calibration standards and QC samples at various concentrations.
-
Extraction:
-
To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., Isoxicam).
-
Acidify the plasma with a suitable acid.
-
Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Sunfire C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 15 mM ammonium (B1175870) formate, pH 3.0) in a specific ratio (e.g., 60:40 v/v).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Tenoxicam and the internal standard are monitored.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify Tenoxicam in the plasma samples using the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS/MS analysis of Tenoxicam.
Caption: Experimental workflow for Tenoxicam analysis by HPLC-UV.
Caption: Experimental workflow for Tenoxicam analysis by LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of Tenoxicam. The choice of method should be guided by the specific application. For routine quality control of pharmaceutical products where concentration levels are high and the matrix is relatively simple, HPLC-UV provides a cost-effective and straightforward solution. For bioanalytical applications, such as pharmacokinetic studies, where low detection limits and high selectivity are critical, LC-MS/MS is the unequivocally superior method. Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, cost, and complexity when selecting the most appropriate analytical technique for their Tenoxicam analysis needs.
References
- 1. scielo.br [scielo.br]
- 2. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Precision in Tenoxicam Quantification: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of inter-day and intra-day precision for various analytical methods used in the quantification of Tenoxicam (B611289), a non-steroidal anti-inflammatory drug. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for specific research needs.
Comparative Analysis of Precision
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). This guide compares three common analytical techniques for Tenoxicam quantification: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput at a low cost. The precision of HPTLC methods for Tenoxicam quantification has been demonstrated in several studies.
| Concentration (ng/spot) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 100 | 0.88 | 0.79 |
| 250 | 1.16 | 0.63 |
| 400 | 1.55 | 0.39 |
Table 1: Inter-day and intra-day precision of Tenoxicam quantification by HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used and robust technique for the quantification of pharmaceuticals. It offers good selectivity and sensitivity for compounds with a UV chromophore, such as Tenoxicam.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | < 2.0 | < 2.0 |
| Medium | < 2.0 | < 2.0 |
| High | < 2.0 | < 2.0 |
Table 2: Inter-day and intra-day precision of Tenoxicam quantification by HPLC-UV. A study reported that the intra-day and inter-day precision expressed as RSD were below 2% for both UV and HPLC methods[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. A validated method for the simultaneous determination of Piroxicam, Meloxicam (B1676189), and Tenoxicam in human plasma provides the following precision data for Tenoxicam[2].
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.5 (Low QC) | 1.0 | 5.4 |
| 15 (Medium QC) | 1.4 | 2.5 |
| 150 (High QC) | 2.1 | 1.9 |
Table 3: Inter-day and intra-day precision of Tenoxicam quantification by LC-MS/MS. The coefficient of variation (CV) and relative error (RE) for intra- and inter-assay statistics at three QC levels were 1.0-5.4% and -5.9 to 2.8%, respectively[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.
HPTLC Method
-
Sample Preparation: Extraction of Tenoxicam from the sample matrix (e.g., gel formulation) using a suitable solvent like acetonitrile (B52724).
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a ratio of 6:4:0.3, v/v/v).
-
Application: Application of the sample and standard solutions as spots on the TLC plate.
-
Development: The plate is placed in a developing chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at a wavelength of 379 nm.
HPLC-UV Method
-
Sample Preparation: Dissolution of the sample in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step is typically required.
-
Stationary Phase: A reverse-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), often with pH adjustment.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Tenoxicam (around 370-375 nm).
LC-MS/MS Method
-
Sample Preparation: For plasma samples, a protein precipitation step with a solvent like acetonitrile is common, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Separation: A rapid separation is achieved using a suitable reverse-phase column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., ammonium (B1175870) formate).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Tenoxicam and an internal standard are monitored to ensure selectivity and accurate quantification.
Experimental Workflow Visualization
To provide a clear overview of the analytical process, the following diagram illustrates a general experimental workflow for the quantification of Tenoxicam.
Signaling Pathway and Logical Relationship Visualization
The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following diagram illustrates the logical relationship between these factors and the selection of an appropriate analytical technique.
References
Stability of Tenoxicam in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of tenoxicam (B611289) in various biological matrices, referencing data for other non-steroidal anti-inflammatory drugs (NSAIDs) to offer a broader perspective for bioanalytical studies. The stability of an analyte in a biological matrix is a critical parameter in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This document summarizes available stability data, details experimental protocols, and provides visual workflows to aid in the design and execution of stability studies.
Comparative Stability of Tenoxicam and Other NSAIDs
The stability of tenoxicam has been evaluated under various storage conditions, although comprehensive, direct comparative studies with other NSAIDs in biological matrices are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be presented. Tenoxicam, like other oxicam derivatives such as piroxicam (B610120) and meloxicam (B1676189), is generally stable under specific storage conditions.
One study that investigated the degradation of these three oxicams in river water found that under exposure to sunlight, tenoxicam degraded faster than piroxicam, which in turn was less stable than meloxicam[1]. While not a biological matrix, this suggests a potential hierarchy in their inherent photostability. In pharmaceutical formulations and under forced degradation conditions, tenoxicam has been shown to be highly stable under acidic, basic, and thermal stress, but susceptible to oxidative degradation.
For bioanalytical purposes, the stability of tenoxicam in plasma has been confirmed for short periods. For instance, a high-performance liquid chromatography (HPLC) method validation showed that tenoxicam in plasma was stable for at least 24 hours at ambient temperature[2]. Another study mentioned "drug stability" as a tested parameter in its HPLC method for tenoxicam in plasma, implying its importance in bioanalysis[3].
To provide a clear comparison, the following tables summarize the available stability data for tenoxicam and other commonly used NSAIDs, piroxicam and meloxicam, in biological matrices. It is important to note that the conditions and matrices may vary between studies, making direct comparisons challenging.
Table 1: Short-Term (Bench-Top) Stability of NSAIDs in Human Plasma
| Analyte | Matrix | Concentration(s) Tested | Storage Condition | Duration | % Recovery / Stability | Reference |
| Tenoxicam | Plasma | Not Specified | Ambient Temperature | 24 hours | Stable | [2] |
| Piroxicam | Plasma | Low, Medium, High QC | Room Temperature | 7 - 60 hours | Stable | Mentioned in a request for PDF[4] |
| Meloxicam | Plasma | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in abstracts |
Table 2: Long-Term Stability of NSAIDs in Human Plasma/Serum
| Analyte | Matrix | Concentration(s) Tested | Storage Condition | Duration | % Recovery / Stability | Reference |
| Tenoxicam | Plasma | Not Specified | -20°C | Not Specified | Not Specified | Data not available in abstracts |
| Piroxicam | Plasma | Low, Medium, High QC | -20°C | Not Specified | Stable | Mentioned in a request for PDF[4] |
| Meloxicam | Plasma | Not Specified | -80°C | Not Specified | Stable | [5] |
Table 3: Freeze-Thaw Stability of NSAIDs in Human Plasma
| Analyte | Matrix | Concentration(s) Tested | Number of Cycles | % Recovery / Stability | Reference |
| Tenoxicam | Plasma | Not Specified | Not Specified | Not Specified | Data not available in abstracts |
| Piroxicam | Plasma | Low, Medium, High QC | 3 | Stable | Mentioned in a request for PDF[4] |
| Meloxicam | Plasma | Not Specified | Not Specified | Not Specified | Data not available in abstracts |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating stability studies. Below are generalized protocols for key stability experiments based on common practices in bioanalytical method validation.
Preparation of Stock and Quality Control (QC) Samples
-
Stock Solution: Prepare a primary stock solution of tenoxicam (or other NSAIDs) in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to concentrations needed for spiking into the biological matrix.
-
Spiking: Spike the biological matrix (e.g., human plasma) with the working solutions to achieve the desired concentrations for calibration standards and quality control (QC) samples (typically low, medium, and high concentrations).
Short-Term (Bench-Top) Stability
-
Thaw frozen, spiked QC samples (low and high concentrations) at room temperature.
-
Keep the samples at ambient temperature (typically 20-25°C) for a specified duration that mimics the sample handling time in a typical analytical run (e.g., 4, 8, or 24 hours)[6].
-
After the specified duration, process the samples and analyze them along with a freshly prepared calibration curve.
-
Calculate the percentage recovery of the stored QC samples against the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Long-Term Stability
-
Store spiked QC samples (low and high concentrations) at the intended long-term storage temperature (e.g., -20°C or -80°C)[6].
-
Store the samples for a period equal to or longer than the expected storage time of study samples.
-
On the day of analysis, thaw the samples and analyze them with a freshly prepared calibration curve.
-
Compare the measured concentrations to the nominal concentrations to determine stability. The mean concentration should be within ±15% of the nominal value.
Freeze-Thaw Stability
-
Spike QC samples (low and high concentrations) and freeze them at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours[6].
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
After the final thaw, analyze the samples against a fresh calibration curve.
-
Calculate the percentage recovery to assess stability. The mean concentration should be within ±15% of the nominal concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the stability testing process.
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Caption: Logical relationships in the stability of oxicam NSAIDs.
References
- 1. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Determination of tenoxicam in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug distribution and stability in extemporaneous preparations of meloxicam and carprofen after dilution and suspension at two storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Bridging the Analytical Gap: A Comparative Guide to Tenoxicam-d4 in Method Bridging Studies
For researchers, scientists, and drug development professionals, ensuring data continuity and comparability across different analytical methods is paramount. When a bioanalytical method is updated or changed during the course of a drug development program, a bridging study is essential to demonstrate that the new method yields results that are comparable to the original method.[1] This guide provides a comprehensive comparison of analytical methodologies for the non-steroidal anti-inflammatory drug Tenoxicam, highlighting the critical role of a stable isotope-labeled internal standard, Tenoxicam-d4, in ensuring a seamless transition between methods.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, extraction, and analysis.[4][5] This guide will explore the practical application of this compound in a bridging study comparing a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more modern and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
The Imperative for Bridging Studies in Analytical Method Changes
During long-term drug development projects, it is often necessary to change analytical methods due to technological advancements, the need for improved sensitivity, or a change in laboratory facilities.[1] Regulatory bodies like the FDA and EMA have established clear guidelines that necessitate cross-validation or a bridging study to ensure that data generated by the new method is consistent and comparable with the data from the old method.[1] Failure to conduct a robust bridging study can compromise the integrity of clinical trial data and lead to regulatory hurdles.[1]
This compound as the Ideal Internal Standard
The use of an appropriate internal standard is crucial for a successful bridging study. A deuterated internal standard like this compound is the preferred choice for LC-MS based methods for several reasons:[5][6]
-
Co-elution with the Analyte: It chromatographically co-elutes with the unlabeled Tenoxicam, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[6]
-
Similar Extraction Recovery: Its chemical properties are almost identical to Tenoxicam, leading to the same extraction efficiency from biological matrices.[6]
-
Mass Differentiation: The mass difference between this compound and Tenoxicam allows for their distinct detection by the mass spectrometer, preventing signal interference.[6]
Comparative Performance of Analytical Methods for Tenoxicam
To illustrate the role of this compound in a bridging study, we present a hypothetical comparative dataset for the quantification of Tenoxicam in human plasma using an older HPLC-UV method and a newer LC-MS/MS method with this compound as the internal standard.
| Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Linearity (r²) | 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 75 ± 10% | 95 ± 5% (Analyte and IS consistent) |
| Matrix Effect (%CV) | Not assessed | < 15% |
This table presents hypothetical data for illustrative purposes.
The data clearly demonstrates the superior performance of the LC-MS/MS method in terms of sensitivity, linearity, accuracy, and precision. The use of this compound in the LC-MS/MS method contributes significantly to its robustness by correcting for variations in recovery and matrix effects.
Experimental Protocols
A detailed experimental protocol for a bridging study is crucial for regulatory acceptance. Below are representative protocols for the validation of both an HPLC-UV and an LC-MS/MS method for Tenoxicam, incorporating this compound in the latter.
HPLC-UV Method Protocol
-
Sample Preparation:
-
To 500 µL of human plasma, add a structural analog internal standard.
-
Perform liquid-liquid extraction with 2 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 370 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method Protocol with this compound
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tenoxicam: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Data Analysis: The ratio of the peak area of Tenoxicam to the peak area of this compound is used for quantification.
-
Visualizing the Bridging Study Workflow and the Role of this compound
To further clarify the process and the underlying principles, the following diagrams illustrate the workflow of a bridging study and the mechanism by which a stable isotope-labeled internal standard ensures data integrity.
Caption: Workflow of an analytical method bridging study.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. Bridging Studies for Changing Analytical Methods During Trials – Clinical Research Made Simple [clinicalstudies.in]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aptochem.com [aptochem.com]
A Comparative Guide to Deuterated Oxicam Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among these, deuterated standards are the most common choice. This guide provides an objective comparison of Tenoxicam-d4 and other commercially available deuterated oxicam standards: Piroxicam-d4, Meloxicam-d3, and Lornoxicam-d4.
Performance Characteristics of Deuterated Oxicam Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation, thereby compensating for matrix effects and variability in the analytical process. The key performance characteristics of these deuterated oxicam standards are summarized below.
| Parameter | This compound | Piroxicam-d4 | Meloxicam-d3 | Lornoxicam-d4 |
| Molecular Formula | C₁₃H₇D₄N₃O₄S₂ | C₁₅H₉D₄N₃O₄S | C₁₄H₁₀D₃N₃O₄S₂ | C₁₃H₆D₄ClN₃O₄S₂ |
| Molecular Weight | 341.40 | 335.37 | 354.42 | 375.83 |
| Degree of Deuteration | d4 | d4 | d3 | d4 |
| Reported Isotopic Purity | 98.6% (with 94.5% as d4) | ≥98 atom % D | 99.3 atom % D | Information not readily available |
| Primary Application | Internal standard for Tenoxicam | Internal standard for Piroxicam | Internal standard for Meloxicam | Internal standard for Lornoxicam |
Table 1: Comparative Properties of Deuterated Oxicam Standards
Experimental Data and Methodological Considerations
While a direct head-to-head comparative study of these four deuterated standards is not publicly available, we can infer their performance based on published LC-MS/MS methods for their respective parent compounds. The use of a deuterated internal standard consistently demonstrates superior accuracy and precision in bioanalytical assays compared to using a structural analog or external standard method.
General Experimental Protocol for Oxicam Quantification in Human Plasma
The following protocol outlines a typical workflow for the quantification of an oxicam drug in human plasma using its deuterated internal standard.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol).
- Vortex briefly to mix.
- Add 300 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
- Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is common.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
- MRM Transitions: Specific precursor to product ion transitions for each analyte and its deuterated internal standard would be optimized.
Visualizing the Experimental Workflow and Logical Framework
To further elucidate the process, the following diagrams illustrate the experimental workflow and the logical basis for employing deuterated internal standards.
Safety Operating Guide
Personal protective equipment for handling Tenoxicam-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tenoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, like its parent compound, is classified as a toxic substance.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact. All contaminated clothing should be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | In areas with inadequate ventilation or when handling the powder form, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.[1][2] |
Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid generating dust or aerosols.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][2][4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound should be stored locked up and away from incompatible materials.[1][2]
Spill and Emergency Procedures
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.
First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
If swallowed: Rinse mouth.[1][2][4] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
